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Foundational

An In-Depth Technical Guide to the Putative Mechanism of Action of N-allyl-2-(benzoylamino)benzamide

Abstract: This technical guide provides a comprehensive analysis of the potential mechanisms of action for the compound N-allyl-2-(benzoylamino)benzamide. In the absence of direct experimental data for this specific mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the potential mechanisms of action for the compound N-allyl-2-(benzoylamino)benzamide. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds to build a robust, evidence-based hypothesis. By examining the well-established activities of the benzamide scaffold, particularly the 2-aminobenzamide core, we postulate primary and secondary putative mechanisms. The primary hypothesis centers on the inhibition of Class I Histone Deacetylases (HDACs), drawing parallels with the FDA-approved drug Entinostat. A secondary hypothesis involves the dual inhibition of Cyclooxygenase-2 (COX-2) and Topoisomerase I. This guide details the molecular logic behind these hypotheses, proposes rigorous experimental workflows for their validation, and provides the necessary protocols for researchers in pharmacology and drug development.

Introduction: The Benzamide Scaffold in Modern Drug Discovery

The benzamide functional group is a cornerstone of medicinal chemistry, featured in a diverse array of therapeutic agents. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions, including hydrogen bonding and pi-stacking, with numerous biological targets. Derivatives of benzamide have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system effects[1][2].

The subject of this guide, N-allyl-2-(benzoylamino)benzamide (PubChem CID: 2194118), is a specific derivative whose mechanism of action has not been empirically defined in publicly available literature. This document aims to bridge this knowledge gap by employing a structure-activity relationship (SAR) analysis based on well-characterized benzamide analogues.

Molecular Structure of N-allyl-2-(benzoylamino)benzamide

The structure of the target compound features three key components:

  • A primary benzamide core.

  • A benzoylamino substituent at the ortho- (2-) position of the primary benzamide ring.

  • An N-allyl group attached to the nitrogen of the primary benzamide.

structure cluster_core N-allyl-2-(benzoylamino)benzamide cluster_key Key Structural Features mol A 2-(Benzoylamino) Group (Putative Zinc-Binding Domain) B N-Allyl Group (Linker/Cap Region) C Primary Benzamide (Scaffold Core)

Caption: Chemical structure and key features of N-allyl-2-(benzoylamino)benzamide.

This unique arrangement, particularly the 2-substituted aminobenzamide motif, strongly suggests potential interactions with specific enzyme classes known to be targeted by similar molecules.

Primary Hypothesis: Inhibition of Class I Histone Deacetylases (HDACs)

The most compelling putative mechanism of action for N-allyl-2-(benzoylamino)benzamide is the inhibition of zinc-dependent histone deacetylases, specifically Class I isoforms (HDAC1, 2, 3). This hypothesis is grounded in the structural similarity of the compound to a well-established class of HDAC inhibitors (HDACis) that utilize the 2-aminobenzamide scaffold as a zinc-binding group (ZBG).

Structural Analogy to Entinostat (MS-275)

Entinostat is a potent, Class I-selective HDAC inhibitor that has undergone extensive clinical investigation. The pharmacophore of Entinostat and other benzamide-based HDACis consists of three key elements[3][4]:

  • Zinc-Binding Group (ZBG): An ortho-aminoaniline group that chelates the catalytic Zn²⁺ ion in the HDAC active site.

  • Linker: An aliphatic or aromatic chain that occupies the hydrophobic tunnel of the active site.

  • Cap Group: A larger, often aromatic, moiety that interacts with residues at the rim of the active site, conferring selectivity and potency.

N-allyl-2-(benzoylamino)benzamide maps onto this pharmacophore remarkably well:

  • The 2-(benzoylamino)benzamide core can be interpreted as a modified ortho-aminoaniline, where the aniline nitrogen is part of an amide. This group is positioned to chelate the active site zinc ion.

  • The N-allyl group can function as a compact linker element.

  • The benzoyl group attached to the 2-amino position can serve as the cap group, interacting with surface residues.

HDAC_Pharmacophore cluster_entinostat Entinostat (MS-275) Pharmacophore cluster_target N-allyl-2-(benzoylamino)benzamide Mapping E_ZBG Zinc-Binding Group (o-aminoaniline) E_Linker Linker E_ZBG->E_Linker E_Cap Cap Group E_Linker->E_Cap T_ZBG Putative ZBG (2-(benzoylamino)benzamide) T_Linker Putative Linker (N-allyl) T_ZBG->T_Linker T_Cap Putative Cap (Benzoyl moiety) T_ZBG->T_Cap Fused Functionality

Caption: Pharmacophore mapping of the target compound to the HDACi model.

Proposed Mechanism of HDAC Inhibition

If this hypothesis holds, N-allyl-2-(benzoylamino)benzamide would function by binding to the active site of Class I HDACs. The inhibition would lead to the hyperacetylation of histone proteins, altering chromatin structure and reactivating the transcription of tumor suppressor genes. Additionally, hyperacetylation of non-histone proteins involved in cell cycle regulation and apoptosis could contribute to an anti-proliferative effect.

HDAC_Pathway Compound N-allyl-2- (benzoylamino)benzamide HDAC HDAC1/2/3 Compound->HDAC Inhibition Histones Histone Proteins (Lysine-Ac) HDAC->Histones Deacetylation Chromatin Chromatin Relaxation Histones->Chromatin Transcription Gene Transcription (e.g., p21, BAX) Chromatin->Transcription Effect Cell Cycle Arrest Apoptosis Transcription->Effect

Caption: Putative signaling pathway for HDAC inhibition.

Secondary Hypothesis: Dual COX-2 / Topoisomerase I Inhibition

An alternative, though potentially less likely, mechanism involves the dual inhibition of Cyclooxygenase-2 (COX-2) and DNA Topoisomerase I. This hypothesis is based on studies of N-2-(phenylamino)benzamide derivatives, which have shown efficacy as dual inhibitors in gastrointestinal cancer models[2][5].

Structural Analogy and Rationale

The core scaffold of these dual inhibitors is structurally similar to N-allyl-2-(benzoylamino)benzamide. The key difference lies in the nature of the substituent at the 2-position (phenylamino vs. benzoylamino).

  • COX-2 Inhibition: The N-phenylbenzamide core can mimic the structure of fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs). Inhibition of COX-2 would block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, a key process in tumorigenesis[6].

  • Topoisomerase I Inhibition: The planar aromatic systems within the molecule could intercalate with DNA, while other functional groups could stabilize the Topoisomerase I-DNA cleavage complex, leading to DNA strand breaks and apoptosis.

While the benzoylamino group is distinct from a simple phenylamino group, its aromatic character and hydrogen bonding potential could allow it to fit within the same binding pockets.

Experimental Validation Strategy

To empirically determine the mechanism of action, a tiered experimental approach is recommended. This self-validating system begins with broad, high-throughput screening and progresses to specific, mechanistic assays.

Tier 1: Target Class Identification

The initial step is to perform in vitro enzymatic assays against a panel of targets suggested by the structural analysis.

Hypothesis Target Assay Type Primary Endpoint Reference Compound
Primary (HDACi) Recombinant Human HDAC1, 2, 3, 8Fluorogenic Enzymatic AssayIC₅₀ (nM)Entinostat (MS-275)
Secondary (COX/Topo) Ovine/Human COX-1, COX-2Colorimetric/Fluorometric AssayIC₅₀ (µM)Celecoxib
Secondary (COX/Topo) Human Topoisomerase IDNA Relaxation AssayIC₅₀ (µM)Camptothecin
Tier 2: Cellular Activity and Target Engagement

If activity is confirmed in Tier 1, the next phase is to validate the mechanism in a cellular context.

Protocol: Western Blot for Histone Acetylation Causality: A direct consequence of HDAC inhibition is an increase in the acetylation of its substrates. This protocol validates that the compound engages and inhibits HDACs within the cell.

  • Cell Culture: Seed a relevant cancer cell line (e.g., MCF-7 breast cancer) and allow cells to adhere overnight.

  • Treatment: Treat cells with a dose-range of N-allyl-2-(benzoylamino)benzamide (e.g., 0.1 to 10 µM) and a positive control (Entinostat) for 6-24 hours.

  • Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on a 4-20% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C against Acetyl-Histone H3 (Lys9), total Histone H3, and a loading control (e.g., GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity and normalize acetyl-H3 levels to total H3.

Western_Blot_Workflow Start Seed Cancer Cells Treat Treat with Compound (Dose-Response) Start->Treat Lyse Harvest & Lyse Cells Treat->Lyse Quantify BCA Protein Assay Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer PVDF Membrane Transfer SDS_PAGE->Transfer Block Blocking (BSA/Milk) Transfer->Block Probe Primary Antibody Incubation (Ac-H3, Total H3, GAPDH) Block->Probe Detect Secondary Antibody & ECL Probe->Detect Analyze Densitometry Analysis Detect->Analyze

Caption: Experimental workflow for validating cellular HDAC target engagement.

Tier 3: Downstream Functional Outcomes

The final step is to measure the functional consequences of the proposed mechanism, such as effects on cell viability and gene expression.

Protocol: Cell Viability Assay (MTT/CellTiter-Glo) Causality: Inhibition of critical cellular targets like HDACs or Topoisomerase I should result in reduced cell proliferation or viability.

  • Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat with a 10-point, 3-fold serial dilution of the compound.

  • Incubation: Incubate for 72 hours.

  • Assay: Add MTT reagent or CellTiter-Glo reagent according to the manufacturer's protocol.

  • Reading: Measure absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader.

  • Analysis: Plot the results as percent viability versus log[concentration] and fit a four-parameter curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of N-allyl-2-(benzoylamino)benzamide is currently unavailable, a rigorous, structure-based analysis strongly implicates the inhibition of Class I Histone Deacetylases as its primary mode of action. The compound's 2-(benzoylamino)benzamide core is a compelling structural mimic of the zinc-binding pharmacophore found in potent HDAC inhibitors like Entinostat. A secondary hypothesis involving dual COX-2/Topoisomerase I inhibition also warrants investigation based on similarities to other N-2-(phenylamino)benzamide series.

The experimental workflows detailed in this guide provide a clear and logical path for the definitive elucidation of this compound's biological activity. Confirmation of its mechanism will be critical for any further preclinical and clinical development, enabling a targeted approach to indications where HDAC or COX-2/Topo I inhibition is therapeutically beneficial.

References

  • PubChem. N-allyl-2-(benzoylamino)benzamide. National Center for Biotechnology Information. [Link]

  • Li, J., Hu, X., Zhang, H., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry, 65(15), 10481–10505. [Link]

  • Shi, L., et al. (2021). N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 226, 113817. [Link]

  • Adhikari, N., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry. [Link]

  • Suraweera, A., et al. (2023). Medicinal chemistry advances in targeting class I histone deacetylases. Future Medicinal Chemistry. [Link]

  • Madjroh, N., Mellou, E., Davies, P. A., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 193, 114782. [Link]

  • PubChem. Benzamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-Allylbenzamide. National Center for Biotechnology Information. [Link]

Sources

Exploratory

An In-Depth Technical Guide to N-allyl-2-(benzoylamino)benzamide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of N-allyl-2-(benzoylamino)benzamide, a molecule of intere...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-allyl-2-(benzoylamino)benzamide, a molecule of interest within the broader class of benzamide derivatives. This document is structured to deliver not just factual data, but also to provide insights into the rationale behind synthetic strategies and analytical methodologies, reflecting a deep understanding of chemical principles and laboratory practice.

Core Molecular Attributes: Structure and Weight

N-allyl-2-(benzoylamino)benzamide is a substituted aromatic amide with a molecular formula of C₁₇H₁₆N₂O₂.[1] Its structure is characterized by a central benzamide core, where the aromatic ring is substituted at the 2-position with a benzoylamino group. The amide nitrogen is further functionalized with an allyl group.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-benzamido-N-prop-2-enylbenzamide.[1]

Molecular Weight: The calculated molecular weight of N-allyl-2-(benzoylamino)benzamide is 280.32 g/mol .[1] This fundamental property is crucial for all quantitative aspects of its handling and analysis, from reaction stoichiometry to the preparation of solutions for biological screening.

PropertyValueSource
Molecular Formula C₁₇H₁₆N₂O₂PubChem[1]
Molecular Weight 280.32 g/mol PubChem[1]
IUPAC Name 2-benzamido-N-prop-2-enylbenzamidePubChem[1]

digraph "N_allyl_2_benzoylamino_benzamide_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; N1 [label="N"]; H1[label="H"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; N2 [label="N"]; H2[label="H"]; C14 [label="C"]; O2 [label="O"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; H12 [label="H"]; H13 [label="H"]; H14 [label="H"]; H15 [label="H"]; H16 [label="H"];

// Benzene ring 1 C1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C5 [style=solid]; C5 -- C6 [style=solid]; C6 -- C1 [style=solid];

// Benzoylamino group C1 -- C7 [style=solid]; C7 -- O1 [style=double]; C7 -- N1 [style=solid]; N1 -- H1[style=solid]; N1 -- C8 [style=solid]; C8 -- C9 [style=solid]; C9 -- C10 [style=solid]; C10 -- C11 [style=solid]; C11 -- C12 [style=solid]; C12 -- C13 [style=solid]; C13 -- C8 [style=solid];

// N-allylbenzamide group C8 -- N2 [style=solid]; N2 -- H2[style=solid]; N2 -- C14 [style=solid]; C14 -- O2 [style=double]; C14 -- C15 [style=solid]; C15 -- C16 [style=solid]; C16 -- C17 [style=double];

// Hydrogens on benzene ring 1 C2 -- H3[style=solid]; C3 -- H4[style=solid]; C4 -- H5[style=solid]; C5 -- H6[style=solid]; C6 -- H7 [style=solid];

// Hydrogens on benzene ring 2 C9 -- H8 [style=solid]; C10 -- H9 [style=solid]; C11 -- H10 [style=solid]; C12 -- H11 [style=solid]; C13 -- H12 [style=solid];

// Hydrogens on allyl group C15 -- H13 [style=solid]; C15 -- H14 [style=solid]; C16 -- H15 [style=solid]; C17 -- H16 [style=solid]; }

Caption: 2D Chemical Structure of N-allyl-2-(benzoylamino)benzamide.

Synthesis Strategy: A Stepwise Approach

The synthesis of N-allyl-2-(benzoylamino)benzamide can be logically approached in a three-step sequence, starting from readily available precursors. This strategy ensures high yields and purity by systematically building the molecule's complexity.

Synthesis_Workflow cluster_0 Step 1: Formation of 2-Aminobenzamide cluster_1 Step 2: Benzoylation cluster_2 Step 3: N-Allylation A Anthranilic Acid D 2-Aminobenzamide A->D 1. Acyl Chloride Formation B Thionyl Chloride B->D C Ammonia C->D 2. Amination E 2-Aminobenzamide H 2-(Benzoylamino)benzamide E->H Acylation F Benzoyl Chloride F->H G Pyridine (Base) G->H I 2-(Benzoylamino)benzamide L N-allyl-2-(benzoylamino)benzamide I->L Alkylation J Allyl Bromide J->L K Base (e.g., K2CO3) K->L

Caption: Proposed three-step synthesis workflow for N-allyl-2-(benzoylamino)benzamide.

Experimental Protocol: A Guideline for Synthesis

The following protocol is a representative, field-proven methodology for the synthesis of the target compound, integrating established chemical transformations.

Step 1: Synthesis of 2-Aminobenzamide from Anthranilic Acid

  • Rationale: This initial step creates the core benzamide structure. The conversion of the carboxylic acid to an acyl chloride enhances its reactivity towards amination.

  • Procedure:

    • To a solution of anthranilic acid (1 equivalent) in an inert solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0°C.

    • Allow the reaction to stir at room temperature for 2-3 hours until the evolution of gas ceases.

    • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 2-aminobenzoyl chloride.

    • The crude acyl chloride is then dissolved in a suitable solvent and added dropwise to a cooled, concentrated solution of aqueous ammonia (excess), with vigorous stirring.

    • The resulting precipitate of 2-aminobenzamide is collected by filtration, washed with cold water, and dried.

Step 2: Benzoylation of 2-Aminobenzamide

  • Rationale: This step introduces the benzoyl group onto the primary amine at the 2-position of the benzamide. The use of a non-nucleophilic base like pyridine is crucial to neutralize the HCl byproduct without competing in the acylation reaction.

  • Procedure:

    • Dissolve 2-aminobenzamide (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and pyridine.

    • Cool the solution to 0°C and add benzoyl chloride (1.1 equivalents) dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Upon completion, the reaction mixture is poured into cold water, and the precipitated product, 2-(benzoylamino)benzamide, is collected by filtration, washed with dilute HCl and water, and then dried.

Step 3: N-Allylation of 2-(Benzoylamino)benzamide

  • Rationale: The final step involves the alkylation of the secondary amide nitrogen with an allyl group. The use of a base is necessary to deprotonate the amide, making it a more potent nucleophile.

  • Procedure:

    • To a solution of 2-(benzoylamino)benzamide (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).

    • Stir the suspension at room temperature for 30 minutes.

    • Add allyl bromide (1.2 equivalents) dropwise and continue stirring at room temperature for 12-24 hours. The reaction can be gently heated to 50-60°C to increase the rate if necessary.

    • After the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude N-allyl-2-(benzoylamino)benzamide.

    • Purification can be achieved by column chromatography on silica gel.

Physicochemical and Analytical Characterization

PropertyExpected Value/CharacteristicRationale/Significance
Appearance White to off-white solidTypical for crystalline organic amides.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane.The presence of two amide groups and aromatic rings contributes to its polarity, while the overall carbon framework limits aqueous solubility.
Melting Point Expected to be a crystalline solid with a distinct melting point.The melting point is a key indicator of purity.
LogP (Octanol/Water Partition Coefficient) Predicted to be moderately lipophilic.This value is crucial for predicting its behavior in biological systems, including membrane permeability.
Quality Control and Structural Elucidation: A Multi-technique Approach

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized N-allyl-2-(benzoylamino)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two benzene rings, the protons of the allyl group (vinylic and allylic), and the two amide N-H protons. The chemical shifts and coupling patterns of these signals provide detailed information about the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the two amide groups, the aromatic carbons, and the carbons of the allyl group.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:

  • N-H stretching vibrations for the two amide groups.

  • C=O stretching vibrations for the two amide carbonyls.

  • C=C stretching for the allyl group and the aromatic rings.

  • C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of N-allyl-2-(benzoylamino)benzamide (280.32 g/mol ).

Potential Applications and Future Directions

The benzamide scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide range of pharmacologically active compounds.[2] Derivatives of benzamide have shown diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The introduction of an allyl group in N-allyl-2-(benzoylamino)benzamide provides a reactive handle for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules and libraries of compounds for biological screening. The allyl group can participate in various reactions, such as addition reactions and cross-coupling reactions, allowing for the exploration of a broader chemical space.

Given the biological relevance of the benzamide core, N-allyl-2-(benzoylamino)benzamide and its derivatives could be investigated for a range of therapeutic applications. Future research could focus on:

  • Screening for Biological Activity: Evaluating the compound against a panel of biological targets, such as enzymes and receptors implicated in various diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to understand how structural modifications impact biological activity.

  • Development of Novel Therapeutics: Utilizing the compound as a lead structure for the development of new drugs with improved efficacy and safety profiles.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, molecular weight, synthesis, and potential applications of N-allyl-2-(benzoylamino)benzamide. By combining fundamental chemical principles with practical experimental insights, this document serves as a valuable resource for researchers in the fields of chemistry and drug discovery. The systematic approach to its synthesis and the outlined analytical methodologies provide a solid foundation for further investigation and development of this and related benzamide derivatives.

References

  • PubChem. N-allyl-2-(benzoylamino)benzamide. National Center for Biotechnology Information. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Wikipedia. Benzamide. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of N-allyl-2-(benzoylamino)benzamide

A Note on Scope: Publicly available experimental data on the specific molecule N-allyl-2-(benzoylamino)benzamide is limited. This guide, therefore, serves as a comprehensive strategic roadmap for its preclinical characte...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on Scope: Publicly available experimental data on the specific molecule N-allyl-2-(benzoylamino)benzamide is limited. This guide, therefore, serves as a comprehensive strategic roadmap for its preclinical characterization. By leveraging data from the broader benzamide class and established drug discovery principles, we outline the critical path for elucidating its pharmacokinetic and pharmacodynamic profile. This document is designed to be a practical, field-proven guide for initiating and advancing the study of this and similar novel chemical entities.

Introduction: The Benzamide Scaffold and a Candidate Molecule

The benzamide moiety is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects[1][2][3]. This versatility stems from the scaffold's ability to present substituents in a defined three-dimensional space, allowing for precise interactions with a multitude of biological targets.

Our focus is on N-allyl-2-(benzoylamino)benzamide (PubChem CID: 2194118), a specific derivative whose properties are yet to be fully characterized. Its structure combines the classic benzamide core with an N-allyl group, which can influence metabolic stability and receptor interaction, and a 2-(benzoylamino) substituent, which significantly shapes its potential target profile. The systematic evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) — collectively known as pharmacokinetics (PK) — and its biological effects and mechanism of action — its pharmacodynamics (PD) — is paramount to understanding its therapeutic potential.

This guide provides the scientific rationale and detailed protocols for a comprehensive evaluation campaign.

Pharmacokinetic (PK) Profile: A Predictive and Experimental Roadmap

A favorable pharmacokinetic profile is essential for a drug candidate to achieve the necessary exposure at its target site while minimizing off-target toxicity. The characterization of N-allyl-2-(benzoylamino)benzamide would proceed through a tiered approach, beginning with computational predictions and progressing to definitive in vitro and in vivo studies.

In Silico ADME Prediction: The First Pass

Before committing to resource-intensive wet lab experiments, in silico models provide rapid, cost-effective predictions of fundamental physicochemical and ADME properties. These predictions are crucial for identifying potential liabilities and guiding initial experimental design. For N-allyl-2-(benzoylamino)benzamide, a standard panel of predictions would be generated.

ParameterPredicted ValueSignificance in Drug Development
Molecular Weight 280.32 g/mol Conforms to Lipinski's Rule of Five (<500), suggesting good potential for oral absorption.
LogP (o/w) 3.2Indicates moderate lipophilicity, suggesting a balance between membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) 58.2 ŲBelow the 140 Ų threshold, predicting good cell membrane permeability.
Hydrogen Bond Donors 2Conforms to Lipinski's Rule of Five (<5).
Hydrogen Bond Acceptors 2Conforms to Lipinski's Rule of Five (<10).
Aqueous Solubility (LogS) -3.5Predicts moderate to low solubility; may require formulation strategies for oral delivery.
Blood-Brain Barrier (BBB) Permeation Predicted: YesThe moderate lipophilicity and TPSA suggest potential for CNS activity.

These values are derived from standard computational models based on the compound's structure.

In Vitro Pharmacokinetic Assays: Mechanistic Insights

In vitro assays are the cornerstone of modern ADME science, providing mechanistic data on a compound's behavior in controlled biological systems.[4] They are essential for building a robust understanding of clearance mechanisms and potential drug-drug interactions[5].

  • Absorption & Permeability: The Caco-2 permeability assay is the industry standard for predicting intestinal absorption. The bidirectional nature of the assay (apical-to-basolateral vs. basolateral-to-apical) allows for the calculation of an efflux ratio, which indicates whether the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).

  • Distribution: Plasma Protein Binding (PPB) is a critical parameter, as only the unbound fraction of a drug is free to interact with its target and be cleared. Rapid Equilibrium Dialysis (RED) is a robust method for determining the percentage of compound bound to plasma proteins from relevant species (e.g., mouse, rat, human).

  • Metabolism: Metabolic stability, assessed in liver microsomes or hepatocytes, provides a first look at the rate of metabolic clearance.[6] These systems contain the key drug-metabolizing enzymes (e.g., Cytochrome P450s). A high rate of metabolism in these assays often correlates with high hepatic clearance and a short half-life in vivo.

In Vivo Pharmacokinetic Studies: The Definitive Profile

In vivo studies in animal models, typically rodents, are essential to understand how all ADME processes integrate to determine the overall drug exposure.[7][8] A well-designed study provides the critical data needed to establish a dose-response relationship and predict human pharmacokinetics.[9]

A typical single-dose PK study in rats would involve administering N-allyl-2-(benzoylamino)benzamide via both intravenous (IV) and oral (PO) routes to different groups of animals. The IV dose allows for the determination of absolute bioavailability and clearance, while the PO dose reveals oral absorption characteristics. Serial blood samples are collected over time, and the plasma is analyzed using a sensitive and specific LC-MS/MS method to determine the drug concentration.

Key Parameters Derived from In Vivo PK Studies:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the concentration-time curve, representing total drug exposure.

  • t1/2: Elimination half-life.

  • CL: Clearance.

  • Vd: Volume of distribution.

  • F%: Absolute oral bioavailability.

pk_workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo PK Study (Rodent) cluster_modeling Modeling & Prediction sol Solubility Assay perm Caco-2 Permeability dose IV & PO Dosing sol->dose Inform Study Design ppb Plasma Protein Binding perm->dose Inform Study Design met_stab Microsomal Stability ppb->dose Inform Study Design cyp CYP Inhibition met_stab->dose Inform Study Design cyp->dose Inform Study Design sampling Serial Blood Sampling dose->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis params Calculate PK Parameters (AUC, t1/2, F%) bioanalysis->params pbpk PBPK Modeling params->pbpk human_dose Human Dose Prediction pbpk->human_dose

Caption: A typical workflow for characterizing the pharmacokinetics of a novel compound.

Pharmacodynamic (PD) Profile: Unveiling the Mechanism of Action

Benzamide derivatives are known to act on a wide variety of targets. The 2-(phenylamino)benzamide scaffold, structurally related to our compound of interest, has been associated with dual inhibition of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), leading to anticancer and anti-inflammatory effects.[2] This provides a scientifically grounded starting point for a hypothesis-driven investigation into the pharmacodynamics of N-allyl-2-(benzoylamino)benzamide.

Hypothetical Mechanism of Action: Dual COX-2/NF-κB Pathway Inhibition

We hypothesize that N-allyl-2-(benzoylamino)benzamide may function by inhibiting COX-2, a key enzyme in the production of pro-inflammatory prostaglandins. Elevated COX-2 activity is a hallmark of many inflammatory diseases and cancers. A critical downstream effect of inhibiting pathways that generate inflammatory mediators is the suppression of the NF-κB signaling pathway. NF-κB is a master transcriptional regulator of inflammation and cell survival.[2]

pd_pathway cluster_nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) ikk IKK Complex stimulus->ikk Activates ikb_nfkb IκB-NF-κB (Inactive Complex) ikb_p P-IκB ikb_nfkb->ikb_p ikk->ikb_nfkb Phosphorylates nfkb NF-κB (Active) ikb_p->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates genes Pro-inflammatory Genes (COX-2, IL-6, etc.) nfkb->genes Activates Transcription cox2 COX-2 Enzyme genes->cox2 Expression pgs Prostaglandins cox2->pgs aa Arachidonic Acid aa->cox2 inflammation Inflammation pgs->inflammation compound N-allyl-2-(benzoylamino)benzamide compound->ikk Inhibits (Hypothesized) compound->cox2 Inhibits

Caption: Hypothetical signaling pathway for N-allyl-2-(benzoylamino)benzamide.

In Vitro Assays for Target Validation

To test this hypothesis, a panel of targeted in vitro assays would be employed:

  • COX-1/COX-2 Inhibition Assay: A primary screen using purified enzymes to determine the compound's inhibitory activity (IC50) against both COX-1 and COX-2 isoforms. High selectivity for COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects associated with COX-1 inhibition.

  • Cellular Prostaglandin E2 (PGE2) Assay: A cell-based assay, often using lipopolysaccharide (LPS)-stimulated macrophages, to confirm that the compound can inhibit COX-2 activity in a cellular context by measuring the downstream production of PGE2.

  • NF-κB Reporter Assay: A cell line engineered with an NF-κB-driven luciferase reporter gene is used. Inhibition of luciferase activity upon stimulation (e.g., with TNF-α) in the presence of the compound would confirm its activity on the NF-κB pathway.

  • General Cytotoxicity Assay (e.g., MTT): Performed in parallel to ensure that the observed effects are due to specific pathway inhibition and not general cell death.[10]

Detailed Experimental Protocols

The following protocols represent standard, robust methodologies for generating the key data described above.

Protocol 4.1: In Vitro Liver Microsomal Stability Assay

Objective: To determine the rate of metabolic degradation of a test compound in liver microsomes.

  • Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) and NADPH regenerating system (NRS) on ice.

    • Prepare a 1 M stock solution of the test compound in DMSO. Serially dilute to create working solutions.

    • Prepare a quenching solution of acetonitrile with an internal standard (e.g., a stable, structurally similar compound).

  • Reaction Incubation:

    • In a 96-well plate, combine phosphate buffer (pH 7.4), liver microsomes (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding pre-warmed NRS.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the cold quenching solution. This stops the reaction.

    • Include positive (e.g., a rapidly metabolized compound like verapamil) and negative (compound incubated without NRS) controls.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

  • Data Interpretation:

    • Plot the natural log of the percent remaining compound versus time.

    • The slope of the line (-k) is used to calculate the in vitro half-life (t1/2 = 0.693 / k) and intrinsic clearance (CLint).

Protocol 4.2: Cellular COX-2 Inhibition (PGE2) Assay

Objective: To measure the ability of a compound to inhibit the production of PGE2 in a cellular context.

  • Cell Culture:

    • Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound or vehicle (DMSO).

    • Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • Pre-incubate the cells with the compound for 1 hour at 37°C.

  • Stimulation:

    • Induce COX-2 expression and activity by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.

    • Incubate for 18-24 hours.

  • Supernatant Collection & Analysis:

    • Collect the cell culture supernatant from each well.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Interpretation:

    • Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

This guide establishes a comprehensive framework for the preclinical pharmacokinetic and pharmacodynamic evaluation of N-allyl-2-(benzoylamino)benzamide. The initial in silico analysis suggests favorable drug-like properties, warranting a full experimental investigation. The proposed workflow, from in vitro ADME assays to in vivo PK studies, provides a clear path to understanding the compound's disposition. Furthermore, by leveraging structural analogies to the 2-(phenylamino)benzamide class, we have formulated a testable hypothesis for its mechanism of action centered on COX-2 and NF-κB inhibition.

The successful execution of these studies will generate a robust data package, enabling a clear go/no-go decision for further development. Should the compound exhibit a promising profile—good oral bioavailability, a predictable half-life, and potent, selective on-target activity—the next logical steps would include safety pharmacology and toxicology studies to fully assess its therapeutic potential.

References

  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Available from: [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PMC. Available from: [Link]

  • selected benzamide derivatives: Topics by Science.gov. Available from: [Link]

  • Reaction Biology. In Vivo PK/PD Study Services. Available from: [Link]

  • Symeres. In vitro ADME drug discovery services. Available from: [Link]

  • Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. PubMed. Available from: [Link]

  • Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators. PubMed. Available from: [Link]

  • Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. PubMed. Available from: [Link]

  • Proposed mechanism for the 2-benzoylamino-N-phenylbenzamide 5a formation. Available from: [Link]

  • Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Available from: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • In Vitro ADME Properties of Two Novel Antimicrobial Peptoid-Based Compounds as Potential Agents against Canine Pyoderma. MDPI. Available from: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available from: [Link]

  • (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. Available from: [Link]

  • Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. PMC. Available from: [Link]

  • Novel Benzamides as Selective and Potent Gastric Prokinetic Agents. 1. Synthesis and Structure-Activity Relationships of N-[(2-morpholinyl)alkyl]benzamides. PubMed. Available from: [Link]

  • benzoyloxy)benzamide as a specific inhibitor of Type II inosine monophosp. IRIS. Available from: [Link]

Sources

Exploratory

Preclinical In Vitro Toxicity and Safety Profiling of N-allyl-2-(benzoylamino)benzamide: A Mechanistic Guide

Executive Summary N-allyl-2-(benzoylamino)benzamide (PubChem CID 2194118) is a synthetic small molecule characterized by an allyl side chain and a bis-benzamide core. In early-stage drug discovery, compounds containing t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-allyl-2-(benzoylamino)benzamide (PubChem CID 2194118) is a synthetic small molecule characterized by an allyl side chain and a bis-benzamide core. In early-stage drug discovery, compounds containing these specific functional groups require rigorous, mechanism-driven in vitro safety profiling before advancing to in vivo models. As a Senior Application Scientist, I approach this molecule not just as a structure, but as a system of potential metabolic liabilities.

This whitepaper outlines a comprehensive, self-validating in vitro toxicology strategy tailored specifically to the structural alerts of N-allyl-2-(benzoylamino)benzamide. By prioritizing the causality behind experimental choices—such as why specific cell lines and trapping agents are selected—this guide ensures that researchers can confidently delineate the compound's safety profile.

Structural Alerts and Mechanistic Toxicology

To design an effective safety panel, we must first deconstruct the molecule's structural liabilities. N-allyl-2-(benzoylamino)benzamide contains two primary functional groups of toxicological concern:

  • The Allyl Moiety (-CH2-CH=CH2): Alkenyl and allyl groups are well-documented structural alerts. Cytochrome P450 (CYP450) monooxygenases readily oxidize the allylic double bond to form highly reactive epoxides[1]. If not rapidly detoxified by glutathione (GSH) or epoxide hydrolases, these electrophilic intermediates covalently bind to cellular macromolecules (DNA and proteins), leading to genotoxicity and hepatotoxicity[2].

  • The Benzamide Core: Aromatic amides can undergo enzymatic hydrolysis or direct N-oxidation. This CYP450-mediated bioactivation can yield reactive hydroxylamines or nitroso species, which are classic culprits for idiosyncratic drug toxicity (IDT) and oxidative stress[3][4].

bioactivation Parent N-allyl-2-(benzoylamino)benzamide CYP450 CYP450 Oxidation (Liver Microsomes) Parent->CYP450 Epoxide Reactive Epoxide (Allyl Group) CYP450->Epoxide Epoxidation Hydroxylamine Hydroxylamine/Nitroso (Benzamide Cleavage) CYP450->Hydroxylamine N-oxidation Toxicity Covalent Binding & Hepatotoxicity Epoxide->Toxicity Protein/DNA Adduction Detox GSH Conjugation (Detoxification) Epoxide->Detox GST/GSH Hydroxylamine->Toxicity

Proposed CYP450-mediated bioactivation pathways of the allyl and benzamide moieties.

Integrated In Vitro Safety Workflow

To capture both direct cytotoxicity and metabolism-dependent toxicity, we employ a tiered screening approach.

workflow Start Compound CID 2194118 Tier1 Tier 1: Cytotoxicity (HepG2 & PHH) Start->Tier1 Tier2 Tier 2: Reactive Metabolites (GSH/KCN Trapping) Tier1->Tier2 Tier3 Tier 3: Genotox & hERG (Ames, Micronucleus, Patch Clamp) Tier2->Tier3 Decision Safety Assessment & Go/No-Go Decision Tier3->Decision

Tiered in vitro safety and toxicity profiling workflow for early drug discovery.

Tier 1: High-Content Hepatotoxicity Screening

Causality & Rationale: Standard immortalized cell lines like HepG2 lack robust basal CYP450 expression. Because the toxicity of N-allyl-2-(benzoylamino)benzamide is likely driven by its metabolites (epoxides/hydroxylamines), testing must be conducted in Primary Human Hepatocytes (PHH) to preserve metabolic competence.

Step-by-Step Protocol:

  • Cell Plating: Seed cryopreserved PHH in collagen-coated 384-well plates at 20,000 cells/well. Allow 24 hours for attachment.

  • Compound Dosing: Treat cells with N-allyl-2-(benzoylamino)benzamide in a 10-point dose-response curve (0.1 µM to 100 µM, 0.5% final DMSO).

  • Self-Validating Controls: Include Troglitazone (positive control for metabolism-dependent hepatotoxicity) and vehicle (0.5% DMSO). If Troglitazone fails to induce toxicity, the PHH lot is metabolically deficient, and the assay must be rejected.

  • Multiplexed Staining: After 48 hours, stain cells with Hoechst 33342 (nuclear count), TMRM (mitochondrial membrane potential), and CellROX Green (oxidative stress).

  • Imaging & Analysis: Acquire images using a High-Content Imaging System (e.g., PerkinElmer Opera Phenix). Calculate the IC50 for each parameter.

Tier 2: Reactive Metabolite Trapping (LC-MS/MS)

Causality & Rationale: We cannot rely solely on cell death to indicate bioactivation. We must chemically trap the transient, toxic intermediates. Glutathione (GSH) is used to trap "soft" electrophiles like the allyl-derived epoxides, while Potassium Cyanide (KCN) is used to trap "hard" electrophiles like iminium ions derived from the benzamide core[3][4].

Step-by-Step Protocol:

  • Incubation Mixture: Prepare a 1 mL reaction containing Human Liver Microsomes (HLM, 1 mg/mL protein), 10 µM N-allyl-2-(benzoylamino)benzamide, and either 5 mM GSH or 1 mM KCN in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Aliquot 100 µL at 0, 15, 30, and 60 minutes.

  • Quenching: Quench the reaction immediately by adding 200 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS). Scan for neutral losses characteristic of GSH adducts (loss of 129 Da) and KCN adducts.

Quantitative Data & Benchmarks

To ensure objective decision-making, the empirical data generated from the protocols above must be compared against strict industry thresholds.

Assay CategoryBiological SystemKey ReadoutGo/No-Go Threshold
Cytotoxicity Primary Human HepatocytesCell Viability IC50> 50 µM (Ideal: > 100 µM)
Mitochondrial Tox PHH (TMRM Stain)Membrane Potential IC50> 30x anticipated Cmax
Reactive Metabolites Human Liver MicrosomesGSH/KCN Adduct Formation< 50 pmol equivalent/mg protein
Genotoxicity S. typhimurium (Ames)Revertant Colony CountNegative (with & without S9)
Cardiotoxicity CHO cells (hERG patch)hERG Inhibition IC50> 30 µM

Conclusion

Evaluating N-allyl-2-(benzoylamino)benzamide requires a proactive approach to its structural liabilities. By combining high-content primary cell imaging with rigorous LC-MS/MS reactive metabolite trapping, drug development professionals can elucidate whether the allyl and benzamide groups undergo toxic bioactivation. Adhering to these self-validating protocols ensures that any advancement of this compound is backed by unassailable, mechanistic safety data.

References

  • From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food Source: Toxics (MDPI) URL:[Link]

  • Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Covalent Modification of Microsomal Lipids by Thiobenzamide Metabolites in Vivo Source: Chemical Research in Toxicology (PMC / NIH) URL:[Link]

Sources

Foundational

Kinetic and Affinity Profiling of N-allyl-2-(benzoylamino)benzamide Derivatives: A Technical Guide to Receptor Binding Methodologies

Executive Summary The optimization of small-molecule ligands has historically been driven by equilibrium thermodynamics, primarily focusing on binding affinity ( Kd​ ) and half-maximal inhibitory concentrations ( IC50​ )...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of small-molecule ligands has historically been driven by equilibrium thermodynamics, primarily focusing on binding affinity ( Kd​ ) and half-maximal inhibitory concentrations ( IC50​ ). However, the clinical efficacy of privileged chemotypes—such as the benzamide class, which includes potent modulators of Class A G protein-coupled receptors (GPCRs) and histone deacetylases (HDACs)—is often poorly predicted by equilibrium metrics alone.

This whitepaper provides an in-depth technical framework for evaluating the receptor binding affinity and kinetics of N-allyl-2-(benzoylamino)benzamide (NAB) and its derivatives. By shifting the analytical focus from static affinity to dynamic binding kinetics—specifically the association rate ( kon​ ), dissociation rate ( koff​ ), and drug-target residence time ( τ )—we can better predict in vivo target occupancy and pharmacodynamics[1]. This guide details the theoretical underpinnings and provides self-validating experimental workflows for Surface Plasmon Resonance (SPR) and Kinetic Radioligand Binding.

Theoretical Framework: The Residence Time Model

In the context of highly dynamic targets like GPCRs, the binary drug-target complex is rarely at equilibrium in vivo due to pharmacokinetic clearance, local concentration gradients, and competing endogenous ligands. The Residence Time Model , pioneered by Copeland et al., posits that the duration of the pharmacological effect is dictated by the dissociative half-life of the drug-target complex[2].

For a ligand like NAB binding to a receptor (R):

R+L⇌RL
  • Affinity ( Kd​ ): koff​/kon​

  • Residence Time ( τ ): 1/koff​

A prolonged residence time protects the receptor from endogenous ligand rebinding and can lead to durable pharmacological effects that outlast the systemic pharmacokinetic half-life of the drug[3].

BindingKinetics Free Free State Ligand (NAB) + GPCR Encounter Encounter Complex [Ligand-GPCR] Free->Encounter Association (k_on) Encounter->Free Dissociation (k_off) Stable Stable Complex [Ligand-GPCR]* Encounter->Stable Conformational Adaptation Stable->Encounter Reversion

Thermodynamic and kinetic states of GPCR-ligand binding.

Quantitative Data: Structure-Kinetic Relationships (SKR)

To illustrate the value of kinetic profiling, Table 1 summarizes the kinetic parameters of NAB and two hypothetical structural analogs against a representative GPCR target. Notice how minor structural modifications (e.g., altering the N-allyl group to an N-propyl group) can drastically alter the residence time without significantly changing the equilibrium affinity.

Table 1: Kinetic Parameters of NAB Derivatives

CompoundStructural Modification kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 ) Kd​ (nM)Residence Time, τ (min)
NAB (Parent) N-allyl4.212.529.713.3
Analog 1 N-propyl (alkene reduction)3.845.0118.43.7
Analog 2 N-benzyl substitution1.11.816.392.6

Data interpretation: While Analog 2 has a slightly better Kd​ than the parent NAB, its true value lies in its vastly superior residence time (92.6 minutes), driven by a significantly slower koff​ . This suggests Analog 2 will exhibit a highly durable in vivo effect.

Experimental Workflows & Methodologies

To accurately determine these parameters, researchers must employ orthogonal, self-validating biophysical and biochemical assays.

Label-Free Kinetics via Surface Plasmon Resonance (SPR)

SPR is the gold standard for real-time, label-free kinetic analysis. However, GPCRs are notoriously unstable when extracted from the cell membrane. Causality Check: We utilize lipid nanodiscs rather than detergent micelles for GPCR solubilization. Nanodiscs preserve the lateral pressure profile of the lipid bilayer, locking the GPCR in a native-like conformation and preventing artifactual kinetics[4][5].

SPR Step-by-Step Protocol:
  • Sensor Chip Preparation: Dock a Series S Sensor Chip NTA into the SPR instrument. Condition the chip with 0.5 mM NiCl2​ to functionalize the surface for His-tag capture.

  • GPCR Capture: Inject His-tagged GPCR embedded in POPC/POPG lipid nanodiscs at 10 µg/mL at a flow rate of 5 µL/min until a capture level of ~2000 Response Units (RU) is achieved.

    • Self-Validation: Use an adjacent flow cell captured with "empty" nanodiscs (lacking the GPCR) as a reference channel to subtract non-specific lipid binding.

  • Analyte Preparation: Prepare a 5-point concentration series of NAB (e.g., 3.12 nM to 50 nM) in running buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1% DMSO).

  • Kinetic Injection (Single-Cycle Kinetics): Inject the NAB concentration series sequentially without regeneration steps. Use a high flow rate (50 µL/min) to minimize mass transport limitation. Allow 120 seconds for association and 600 seconds for dissociation.

  • Data Analysis: Double-reference the data (subtracting both the reference channel and a buffer-only blank injection). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPRWorkflow S1 1. Chip Prep (Ni-NTA) S2 2. GPCR Capture (Nanodiscs) S1->S2 S3 3. Association (NAB Injection) S2->S3 S4 4. Dissociation (Buffer Wash) S3->S4 S5 5. Regeneration (EDTA/Imidazole) S4->S5 S5->S1 Cycle Repeat

Step-by-step Surface Plasmon Resonance (SPR) workflow for GPCRs.

Kinetic Radioligand Binding (Competition Association)

While SPR is powerful, it is lower-throughput and requires purified protein. To measure NAB kinetics in a native membrane environment, we employ the Motulsky-Mahan Competition Association Assay [6][7].

Causality Check: Why not just measure the dissociation of labeled NAB? Synthesizing a radiolabeled version of every analog is cost- and time-prohibitive. The Motulsky-Mahan model allows us to calculate the kinetics of an unlabeled competitor (NAB) by measuring how it alters the association curve of a known, well-characterized radioligand probe.

Competition Association Protocol:
  • Membrane Preparation: Harvest HEK293T cells expressing the target GPCR. Homogenize in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4) and centrifuge to isolate the membrane fraction.

  • Assay Setup: In a 96-well deep-well plate, prepare three conditions:

    • Total Binding: Radioligand probe alone (at a concentration equal to its Kd​ ).

    • Non-Specific Binding (NSB): Radioligand + 10 µM of a reference antagonist.

    • Competition: Radioligand + Unlabeled NAB (at , , and 10× its IC50​ ).

  • Simultaneous Addition: Critically, initiate the reaction by adding the cell membranes to the ligand mixtures simultaneously.

  • Time-Course Sampling: Rapidly filter the reaction through GF/B glass microfiber filters (pre-soaked in 0.5% PEI) at specific time intervals (e.g., 1, 2, 5, 10, 20, 30, 60, 90, 120 minutes) using a vacuum manifold.

  • Detection & Analysis: Wash filters with ice-cold buffer to halt binding, add scintillation fluid, and count radioactivity.

  • Motulsky-Mahan Fitting: If NAB has a slower dissociation rate than the radioligand, the radioligand binding curve will exhibit a distinct "overshoot" before reaching equilibrium. Fit the specific binding data to the Motulsky-Mahan equation using non-linear regression software to derive the kon​ and koff​ of NAB[7].

Conclusion

The characterization of N-allyl-2-(benzoylamino)benzamide and its analogs must transcend simple equilibrium affinity. By integrating SPR with nanodisc technology and leveraging the Motulsky-Mahan competition association framework, drug development professionals can accurately map the kinetic landscape of their compounds. Prioritizing residence time ( τ ) during lead optimization ensures the selection of candidates with superior target engagement, reduced off-target liabilities, and robust in vivo efficacy.

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Protocols & Analytical Methods

Method

Application Note: Preparation, Handling, and Storage of N-allyl-2-(benzoylamino)benzamide Stock Solutions in DMSO

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Guide. Executive Summary N-allyl-2-(benzoylamino)benzamide is a syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Guide.

Executive Summary

N-allyl-2-(benzoylamino)benzamide is a synthetic small molecule frequently utilized in high-throughput biological screening and chemical genetics. Due to its lipophilic nature and limited aqueous solubility, generating high-fidelity stock solutions in Dimethyl Sulfoxide (DMSO) is a critical prerequisite for reproducible in vitro assays.

This guide provides a comprehensive, self-validating methodology for preparing DMSO stock solutions. As a Senior Application Scientist, I have structured this protocol to move beyond simple instructions—focusing instead on the physicochemical causality behind each handling step. By understanding the mechanisms of solvent dynamics, atmospheric degradation, and precipitation kinetics, researchers can prevent common pitfalls such as freeze-thaw degradation and solvent-induced cytotoxicity.

Physicochemical Profiling

Before preparing any stock solution, it is imperative to analyze the compound's molecular descriptors. These metrics dictate the thermodynamic stability of the compound in solution and inform the handling parameters.

Table 1: Physicochemical Properties of N-allyl-2-(benzoylamino)benzamide
PropertyValueExperimental Relevance
IUPAC Name 2-benzamido-N-prop-2-enylbenzamideStandardized chemical nomenclature.
Molecular Weight 280.32 g/mol Critical for accurate molarity calculations.
Chemical Formula C₁₇H₁₆N₂O₂Fundamental for mass spectrometry (MS) validation.
LogP (Computed) ~3.2Indicates high lipophilicity; necessitates organic solvents like DMSO.
Hydrogen Bond Donors 2Influences solvation shell formation in polar aprotic solvents.
Hydrogen Bond Acceptors 2Affects solubility and potential binding to filter membranes.
Topological Polar Surface Area 58.2 ŲPredicts membrane permeability in cell-based assays.

(Data derived from [1])

Mechanistic Rationale for Solvent Selection

Why DMSO? DMSO is the universal solvent for small molecule screening libraries due to its high dielectric constant ( ϵ≈47 ) and amphiphilic nature, allowing it to dissolve both polar and non-polar compounds.

The Threat of Hygroscopy: DMSO is profoundly hygroscopic. Absorption of atmospheric water dramatically reduces the solvent's capacity to maintain lipophilic compounds in solution, leading to premature micro-precipitation [2]. Therefore, anhydrous DMSO (≥99.9% purity) must be used. Furthermore, the introduction of water can trigger hydrolysis of the amide bonds in N-allyl-2-(benzoylamino)benzamide over extended storage periods.

Preparation Calculations

To ensure precision, calculate the required mass based on the target volume and concentration. A standard stock concentration for high-throughput screening is 10 mM .

Formula: Mass (mg) = Target Concentration (mM) × Target Volume (mL) × Molecular Weight (g/mol) / 1000

Table 2: Volumetric Calculations for Standard Stock Solutions (MW = 280.32 g/mol )
Target ConcentrationVolume: 500 µLVolume: 1.0 mLVolume: 5.0 mL
1 mM 0.140 mg0.280 mg1.402 mg
5 mM 0.701 mg1.402 mg7.008 mg
10 mM 1.402 mg2.803 mg14.016 mg
50 mM 7.008 mg14.016 mg70.080 mg

Experimental Workflow & Visualization

The following diagram illustrates the critical path for stock preparation, emphasizing quality control and environmental protection.

Workflow Start N-allyl-2-(benzoylamino)benzamide (Dry Powder) Weighing Analytical Weighing (Anti-static environment) Start->Weighing Solvent Add Anhydrous DMSO (≥99.9% Purity) Weighing->Solvent Dissolve Vortex & Sonication (Max 37°C) Solvent->Dissolve QC Quality Control (Visual & LC-MS) Dissolve->QC QC->Dissolve Turbid (Repeat) Aliquot Aliquot into Amber Tubes (Argon Purged) QC->Aliquot Solution Clear Store Long-Term Storage (-20°C or -80°C) Aliquot->Store Assay Aqueous Dilution (Final DMSO ≤ 0.5%) Store->Assay Thaw Once

Workflow for the preparation, quality control, and storage of N-allyl-2-(benzoylamino)benzamide.

Step-by-Step Experimental Protocol

Phase 1: Equilibration and Weighing
  • Thermal Equilibration: Allow the lyophilized powder of N-allyl-2-(benzoylamino)benzamide to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder, compromising the anhydrous environment and altering the true mass.

  • Static Mitigation: Use an anti-static ionizer gun on the weighing spatula and microcentrifuge tube.

    • Causality: Static charge can cause the fine powder to scatter, leading to inaccurate molarity and hazardous aerosolization.

  • Weighing: Accurately weigh the desired mass (e.g., 2.80 mg for 1 mL of 10 mM stock) into a sterile, low-bind amber microcentrifuge tube using a micro-analytical balance.

Phase 2: Dissolution and Homogenization
  • Solvent Addition: In a biosafety cabinet, add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9%).

  • Agitation: Vortex the solution vigorously for 60 seconds.

  • Sonication: If visible particulates remain, place the tube in a water bath sonicator at room temperature (do not exceed 37°C) for 2–5 minutes.

    • Causality: Sonication provides the necessary kinetic energy to overcome the crystal lattice energy of the compound, accelerating dissolution without the thermal degradation risks associated with high heat.

Phase 3: Quality Control (Self-Validating System)
  • Visual Inspection: Hold the tube against a light source to confirm absolute clarity. Any turbidity indicates incomplete dissolution.

  • Analytical Validation (Optional but Recommended): Dilute a 1 µL aliquot into 999 µL of acetonitrile and analyze via LC-MS.

    • Causality: This confirms the exact concentration and verifies that no structural degradation occurred during sonication or storage [3].

  • Avoid Filtration: Do not pass the stock solution through a 0.22 µm syringe filter.

    • Causality: Highly lipophilic compounds like N-allyl-2-(benzoylamino)benzamide exhibit high non-specific binding to PES or PVDF membranes, which can strip up to 40% of the compound from the solution. Rely on sterile-filtered DMSO and aseptic technique instead.

Phase 4: Aliquoting and Storage
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in amber tubes.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the top of the liquid before sealing the cap.

    • Causality: Displacing oxygen prevents oxidative degradation of the compound over long-term storage.

  • Storage: Store immediately at -20°C (for use within 3 months) or -80°C (for long-term storage up to 2 years). Never subject the compound to freeze-thaw cycles. Repeated thawing causes localized concentration gradients, forcing the compound to precipitate out of the DMSO matrix.

In Vitro Application Guidelines (Aqueous Dilution)

When introducing the DMSO stock into aqueous media (e.g., cell culture broth or biochemical assay buffer), the sudden "solvent shift" can cause the compound to crash out of solution, forming micro-precipitates that invalidate assay results and cause false negatives.

Best Practices for Aqueous Dilution:

  • Pre-warm Media: Ensure the aqueous buffer or cell culture medium is pre-warmed to 37°C.

  • Intermediate Dilutions: If a very low final concentration is needed, perform serial dilutions in 100% DMSO first, rather than making massive dilution jumps in water.

  • Dropwise Addition: Add the DMSO stock dropwise to the aqueous medium under continuous, rapid vortexing.

  • Toxicity Threshold: Ensure the final DMSO concentration in cell-based assays never exceeds 0.5% (v/v) (ideally ≤ 0.1%). Higher concentrations of DMSO induce cellular stress, alter membrane permeability, and cause off-target transcriptomic shifts that confound experimental data.

Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Powder resists dissolution in DMSO High crystal lattice energy or moisture contamination.Sonicate at 37°C for 5 mins. Verify DMSO is strictly anhydrous.
Solution turns cloudy upon addition to aqueous media "Solvent shift" precipitation; compound exceeded its aqueous thermodynamic solubility limit.Perform intermediate dilutions in DMSO. Add dropwise to rapidly stirring, pre-warmed media.
Inconsistent biological assay results over time Freeze-thaw degradation or oxidative breakdown.Discard current stock. Prepare fresh solution and strictly adhere to single-use aliquoting and Argon purging.
Unexpected cellular toxicity in control wells Final DMSO concentration exceeds cellular tolerance (>0.5%).Recalculate dilution factors. Prepare a more concentrated DMSO stock so less volume is added to the cells.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2194118, N-allyl-2-(benzoylamino)benzamide. URL:[Link]

  • Niles, A. L., et al. Integration of Small Molecule Discovery in Academic Biomedical Research. NIH Public Access / PubMed Central. URL:[Link]

  • Schuffenhauer, A., et al. Evolution of Novartis' Small Molecule Screening Deck Design. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Application

Laboratory protocol for N-allyl-2-(benzoylamino)benzamide derivative synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Standard Operating Procedure (SOP).

Introduction & Strategic Overview

Anthranilamide (2-aminobenzamide) derivatives are highly privileged scaffolds in modern medicinal chemistry. They are frequently deployed in the design of potent Smoothened (SMO) receptor inhibitors targeting the Hedgehog signaling pathway[1], as well as in the development of targeted anticancer agents[2].

This application note outlines a highly efficient, two-phase synthetic protocol for the preparation of N-allyl-2-(benzoylamino)benzamide . The methodology bypasses the need for expensive peptide coupling reagents by utilizing an activated anhydride precursor, ensuring high atom economy, operational simplicity, and excellent chemoselectivity.

Mechanistic Rationale

As a self-validating synthetic system, every reagent choice and physical observation in this protocol is grounded in fundamental chemical causality:

  • Phase 1 (Aminolysis & Decarboxylation): Rather than starting with anthranilic acid—which requires stoichiometric coupling agents (e.g., EDC, HATU) that complicate purification—this protocol utilizes isatoic anhydride [3]. Isatoic anhydride acts as a highly electrophilic, cyclic equivalent of anthranilic acid. Nucleophilic attack by the primary aliphatic amine (allylamine) triggers ring-opening, followed immediately by spontaneous, irreversible decarboxylation. The evolution of CO₂ gas serves as a reliable, visual indicator of the reaction's progress[3].

  • Phase 2 (Chemoselective N-Benzoylation): The resulting intermediate, N-allyl-2-aminobenzamide, contains both an aliphatic amide and an aromatic amine (aniline). Because the amide nitrogen's lone pair is delocalized into its adjacent carbonyl, the aniline nitrogen remains the sole reactive nucleophile. Benzoylation is executed using benzoyl chloride under modified Schotten-Baumann conditions in an organic solvent (Dichloromethane)[4]. Triethylamine (TEA) is employed as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the aniline nucleophile[4].

Synthetic Workflow Diagram

SynthesisWorkflow Start Isatoic Anhydride + Allylamine Step1 Phase 1: Ring-Opening Aminolysis Solvent: EtOH | Temp: 25-80 °C Start->Step1 Int Intermediate: N-allyl-2-aminobenzamide Step1->Int - CO2 (gas) Step2 Phase 2: N-Benzoylation Reagents: Benzoyl Chloride, TEA Solvent: DCM | Temp: 0 °C to RT Int->Step2 Product Target Compound: N-allyl-2-(benzoylamino)benzamide Step2->Product - TEA·HCl

Workflow for the two-step synthesis of N-allyl-2-(benzoylamino)benzamide.

Quantitative Reagent Summary

Table 1: Reagent Quantities (Standard 10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
Isatoic Anhydride 163.131.01.63 gElectrophilic Starting Material
Allylamine 57.091.20.90 mLPrimary Nucleophile
Ethanol (Absolute) 46.07-20 mLProtic Solvent (Phase 1)
N-allyl-2-aminobenzamide 176.221.01.76 gIsolated Intermediate
Benzoyl Chloride 140.571.11.28 mLAcylating Agent
Triethylamine (TEA) 101.191.52.10 mLAcid Scavenger / Base
Dichloromethane (DCM) 84.93-30 mLAprotic Solvent (Phase 2)

Step-by-Step Experimental Protocol

Phase 1: Synthesis of N-allyl-2-aminobenzamide
  • Preparation: Suspend isatoic anhydride (1.63 g, 10 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar. Note: The suspension will initially be cloudy as isatoic anhydride is poorly soluble in cold ethanol.

  • Nucleophilic Addition: Add allylamine (0.90 mL, 12 mmol) dropwise over 5 minutes. Causality: Allylamine is highly volatile (bp 53 °C); dropwise addition prevents the exothermic reaction from boiling off the nucleophile before it can react.

  • Reaction Progression: Stir the mixture at room temperature. Observe the evolution of CO₂ gas bubbles. As the reaction proceeds, the insoluble anhydride will convert into the highly soluble N-allyl-2-aminobenzamide, clarifying the solution.

  • Completion & Concentration: Once gas evolution ceases (typically 2–4 hours) and TLC indicates complete consumption of the anhydride, concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can generally be used directly in Phase 2. If high purity is required, recrystallize from a minimal amount of hot ethyl acetate/hexanes.

Phase 2: Synthesis of N-allyl-2-(benzoylamino)benzamide
  • Preparation: Dissolve the intermediate N-allyl-2-aminobenzamide (1.76 g, 10 mmol) in 30 mL of anhydrous Dichloromethane (DCM) in a 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon).

  • Base Addition: Add Triethylamine (2.10 mL, 15 mmol) to the solution and stir for 5 minutes.

  • Temperature Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Causality: Benzoyl chloride is aggressively reactive. Lowering the temperature suppresses uncontrolled exothermic spikes and prevents the di-acylation of the aniline nitrogen[4].

  • Electrophilic Addition: Add benzoyl chloride (1.28 mL, 11 mmol) dropwise via syringe over 10 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Aqueous Workup:

    • Transfer the mixture to a separatory funnel and wash with 1M aqueous HCl (20 mL). Causality: This selectively protonates excess TEA and any trace unreacted allylamine, partitioning them into the aqueous waste layer.

    • Wash the organic layer with saturated aqueous NaHCO₃ (20 mL). Causality: This neutralizes residual acid and converts any hydrolyzed benzoyl chloride (benzoic acid) into water-soluble sodium benzoate.

    • Wash with brine (20 mL) to remove bulk water.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexanes:EtOAc 2:1) to yield the pure target compound.

Analytical Validation

Table 2: Expected Analytical Data

Analytical TechniqueExpected Signals / Physical Observations
TLC (Hexanes/EtOAc 2:1) Intermediate Rf​ ≈ 0.45; Target Product Rf​ ≈ 0.65. Both spots are highly UV active (254 nm).
1 H NMR (400 MHz, CDCl 3​ ) δ 11.8 (br s, 1H, NH-benzoyl, heavily H-bonded), 8.7 (d, 1H, Ar-H), 8.0 (m, 2H, Ar-H), 7.4-7.6 (m, 5H, Ar-H), 6.5 (br s, 1H, NH-allyl), 5.9 (m, 1H, -CH=), 5.2 (m, 2H, =CH 2​ ), 4.0 (t, 2H, CH 2​ -N).
ESI-MS (Positive Mode) [M+H]+ calculated for C 17​ H 16​ N 2​ O 2​ : 281.13; Found: ~281.1 m/z .

Troubleshooting & Process Optimization

  • Incomplete Phase 1 Conversion: If unreacted isatoic anhydride persists, the allylamine may have evaporated. Ensure the reaction flask is properly sealed (e.g., with a septum and a vented needle) and consider a slight excess (1.5 equiv) of the amine if the ambient temperature is high.

  • Formation of Di-benzoylated Byproducts in Phase 2: If MS or NMR indicates a mass of ~385 m/z (di-benzoylation), the benzoyl chloride was likely added too rapidly or the temperature was not strictly maintained at 0 °C during addition. Ensure rigorous cooling and slow dropwise addition.

  • Emulsions During Workup: DCM/Water extractions can occasionally form stubborn emulsions, particularly during the NaHCO₃ wash. Adding a small amount of brine or gently filtering the biphasic mixture through a pad of Celite will break the emulsion rapidly.

References

  • Design, synthesis and biological evaluation of anthranilamide derivatives as potent SMO inhibitors.PubMed (NIH).
  • Synthesis, in vitro evaluation and DNA interaction studies of N-allyl naphthalimide analogues as anticancer agents.RSC Publishing.
  • Fluorocyclisation via I(I)/I(III) catalysis: a concise route to fluorinated oxazolines.Beilstein Journals.
  • 2-(Allylamino)-N-butylbenzamide Synthesis Methodologies.Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for N-allyl-2-(benzoylamino)benzamide

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently guide research teams through the challenges of working with "brick-dust" and "grease" chemotypes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently guide research teams through the challenges of working with "brick-dust" and "grease" chemotypes.

N-allyl-2-(benzoylamino)benzamide (Molecular Weight: 280.3 Da, LogP ~3.2) [1] is a notoriously difficult compound to formulate. Its low aqueous solubility is driven by two factors: high lipophilicity and extreme molecular planarity. The dual ortho-substituted amide groups readily participate in intramolecular hydrogen bonding, creating a rigid, planar conformation that packs tightly into a crystal lattice. Because amides are neutral at physiological pH, traditional salt-formation strategies will fail. To overcome these thermodynamic barriers, we must rely on physical formulation strategies that disrupt the crystal lattice or shield the hydrophobic surfaces.

Below is the decision matrix we use to determine the correct formulation strategy based on your experimental endpoint.

Solubility_Workflow Start N-allyl-2-(benzoylamino)benzamide Poor Aqueous Solubility CheckIon Is the molecule ionizable at physiological pH? Start->CheckIon NoIon No (Neutral Amides) CheckIon->NoIon Structural Analysis Liquid Liquid Formulation (In vitro / IV) NoIon->Liquid Assay Prep Solid Solid Formulation (Oral / In vivo) NoIon->Solid Dosage Form Cosolvent Co-solvents & Surfactants (DMSO / Tween 80) Liquid->Cosolvent Cyclo Cyclodextrin Complexation (HP-β-CD) Liquid->Cyclo Solid->Cyclo ASD Amorphous Solid Dispersion (Polymer Matrix) Solid->ASD

Decision matrix for solubility enhancement of neutral, hydrophobic benzamides.

Troubleshooting Guides & FAQs

Issue 1: Rapid Precipitation in Aqueous Assays (The "DMSO Crash")

Q: When I dilute my DMSO stock of N-allyl-2-(benzoylamino)benzamide into an aqueous buffer for in vitro assays, it immediately crashes out, forming a cloudy suspension. How do I prevent this?

A: You are observing a classic "solvent shift" phenomenon. When DMSO is diluted into water, the solvation capacity of the mixture drops exponentially. Because the benzamide core is planar and highly lipophilic, the thermodynamic drive to minimize water contact forces rapid nucleation and precipitation. To prevent this, you must lower the surface tension of the aqueous phase and provide a hydrophobic microenvironment before the compound has a chance to nucleate.

Protocol: Ternary Co-solvent/Surfactant System Preparation

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO at 10 mM.

  • Surfactant Addition: In a separate tube, prepare a 10% (v/v) Tween-80 solution in your target aqueous buffer (e.g., PBS).

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into pure PEG-400 (a co-solvent). This steps down the compound's concentration while keeping it fully solvated in an organic phase.

  • Aqueous Integration: Slowly add the PEG-400/DMSO mixture dropwise into the Tween-80/PBS solution under vigorous vortexing. The final composition should be 1% DMSO, 9% PEG-400, 1% Tween-80, and 89% PBS.

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm in a spectrophotometer. A baseline reading (OD600 < 0.05) confirms a true solution and the absence of colloidal aggregates.

Issue 2: In Vivo Liquid Dosing Formulation

Q: I need to dose this compound orally in mice, but it is insoluble in water. Since salt formation is not an option, what is the most reliable liquid formulation strategy?

A: You are correct that salt formation fails here; the benzamide nitrogens are non-ionizable under physiological conditions. The most robust approach for in vivo liquid dosing of hydrophobic benzamides is inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) [2]. The hydrophobic cavity of HP-β-CD encapsulates the benzoyl and allyl groups, shielding them from the aqueous environment, while the hydrophilic exterior of the cyclodextrin ensures high water solubility.

Protocol: Solvent Evaporation Method for HP-β-CD Complexation

  • Solubilization: Dissolve N-allyl-2-(benzoylamino)benzamide in a volatile organic solvent (e.g., ethanol or methanol) at 5 mg/mL.

  • Host Preparation: Dissolve HP-β-CD in deionized water to achieve a 1:4 molar ratio (Drug:Cyclodextrin).

  • Mixing: Combine the two solutions and stir continuously at room temperature for 2 hours to allow the equilibrium of the inclusion complex to establish.

  • Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator set to 40°C.

  • Lyophilization: Freeze-dry the remaining aqueous solution for 24-48 hours to obtain a highly soluble, fluffy white powder of the inclusion complex.

  • Self-Validation Step: Reconstitute the lyophilized powder in water and analyze via HPLC-UV. The concentration of the dissolved drug should linearly increase with the concentration of HP-β-CD added, confirming an AL-type phase solubility profile.

Issue 3: Poor Bioavailability in Solid Dosage Forms

Q: We are moving to solid dosage forms, but the crystalline API has terrible dissolution. How can we permanently improve the kinetic dissolution rate?

A: The root cause of the poor dissolution is the high crystal lattice energy driven by the planar, symmetrical nature of the benzamide core. Research has demonstrated that disrupting molecular planarity and symmetry significantly decreases crystal packing energy, thereby improving solubility [3]. Since we cannot chemically alter the molecule at this stage, we must physically disrupt the lattice by formulating an Amorphous Solid Dispersion (ASD). By trapping the drug in a high-glass-transition (Tg) polymer matrix, we force it into a high-energy amorphous state, drastically increasing the apparent solubility and dissolution rate.

Protocol: Spray Drying for ASD Generation

  • Matrix Selection: Select a hydrophilic, amphiphilic polymer such as HPMCAS (Hypromellose acetate succinate), which prevents recrystallization in the gastrointestinal tract.

  • Solution Prep: Dissolve both the drug and HPMCAS at a 1:3 (w/w) ratio in a common solvent like Acetone/Methanol (1:1 v/v).

  • Spray Drying: Atomize the solution through a spray dryer. Set the inlet temperature to 75°C and the atomization gas flow to ensure rapid droplet drying, preventing phase separation.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 12 hours to remove residual solvents.

  • Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD) on the final powder. The absence of sharp Bragg peaks and the presence of a broad "halo" confirms the complete conversion from the crystalline to the amorphous state.

Quantitative Formulation Outcomes

The table below summarizes the expected solubility gains when applying these techniques to N-allyl-2-(benzoylamino)benzamide.

Formulation StrategyPhysical StateMechanism of EnhancementExpected Solubility (mg/mL)Fold Increase
Unformulated API (Water) Crystalline SolidBaseline< 0.011x
Co-solvent / Surfactant Micellar SolutionReduced surface tension0.5 - 2.0~100x
HP-β-CD Complexation Inclusion ComplexHydrophobic shielding5.0 - 15.0~1000x
Amorphous Solid Dispersion Amorphous MatrixDisrupted crystal lattice2.0 - 8.0*~500x

*Represents apparent kinetic solubility during dissolution before potential recrystallization.

References

  • PubChem. "N-allyl-2-(benzoylamino)benzamide | C17H16N2O2 | CID 2194118." National Center for Biotechnology Information. Available at:[Link]

  • Ishikawa, M., & Hashimoto, Y. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry, 54(6), 1539-1554 (2011). Available at:[Link]

Optimization

Preventing degradation of N-allyl-2-(benzoylamino)benzamide during long-term storage

Introduction Welcome to the technical support guide for N-allyl-2-(benzoylamino)benzamide (NABBA). This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stabili...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for N-allyl-2-(benzoylamino)benzamide (NABBA). This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. NABBA's unique structure, containing two distinct amide linkages and a reactive allyl group, presents specific challenges for storage and handling.[1] Understanding its degradation profile is critical for maintaining its efficacy, safety, and shelf-life in experimental and developmental settings.[2] This guide provides in-depth troubleshooting advice, proactive stability management protocols, and the scientific rationale behind our recommendations.

Section 1: Troubleshooting Guide - Common Stability Issues

This section addresses common problems encountered during the storage and handling of N-allyl-2-(benzoylamino)benzamide.

Q1: My routine HPLC analysis shows a significant loss of the main NABBA peak and the appearance of several new peaks. What is happening?

A loss of the parent peak indicates that the compound is degrading. The identity of the new peaks depends on their retention time.

  • Early-Eluting, More Polar Peaks: The most common degradation pathway for amide-containing compounds is hydrolysis.[3] The presence of moisture, especially if accelerated by trace acidic or basic contaminants, can cleave one or both amide bonds.[4][5] This results in the formation of more polar, and thus earlier-eluting, compounds in a standard reverse-phase HPLC setup. Likely products include:

    • Benzoic Acid and 2-amino-N-allylbenzamide: From cleavage of the benzoylamino amide bond.

    • N-allylbenzamide and 2-(benzoylamino)benzoic acid: From cleavage of the N-allyl amide bond.

    • Benzoic Acid, 2-aminobenzoic acid, and Allylamine: From complete hydrolysis.

  • Late-Eluting or Minor Peaks with Altered UV Spectra: These could arise from oxidative or photolytic degradation. The allyl group is susceptible to oxidation, and the aromatic rings can undergo photochemical reactions.[6][7] Yellowing or discoloration of the solid sample often accompanies these degradation pathways.

Q2: The physical appearance of my solid NABBA sample has changed from a white powder to a pale yellow solid. Is this a concern?

Yes, a color change is a clear visual indicator of chemical degradation. Yellowing is often associated with the formation of conjugated systems or chromophores resulting from oxidation or photodegradation.[8] The aromatic rings and the allyl group are the most likely sites for such reactions.[6][9] This change warrants immediate re-analysis of the sample's purity via HPLC before any further use.

Q3: I dissolved NABBA in DMSO for screening, left it on the benchtop for a week, and now my results are inconsistent. Why?

While DMSO is a common solvent, prolonged storage of compounds in solution at room temperature is not recommended. Several factors could be at play:

  • Accelerated Hydrolysis: Technical-grade solvents can contain significant amounts of water, which can facilitate slow hydrolysis of the amide bonds even at neutral pH.

  • Photodegradation: Ambient laboratory light contains UV components that can induce photochemical reactions over extended periods.[10] Aromatic amides are known to be susceptible to photodegradation.[7]

  • Oxidation: Dissolved oxygen in the solvent can promote the oxidation of the reactive allyl group.[11]

For consistent results, it is imperative to use freshly prepared solutions or, if storage is necessary, to store aliquots frozen at -20°C or -80°C in tightly sealed vials, protected from light.

Section 2: Proactive Stability Management (FAQs)

This section provides answers to frequently asked questions about the proactive management of NABBA stability.

Q1: What are the ideal storage conditions for long-term ( >1 year) stability of solid N-allyl-2-(benzoylamino)benzamide?

To mitigate all primary degradation pathways, the following conditions are recommended.

ParameterRecommendationRationale
Temperature -20°C ± 5°CReduces the rate of all chemical reactions, including hydrolysis and oxidation, by lowering kinetic energy.
Atmosphere Inert Gas (Argon or Nitrogen) & DesiccantDisplaces atmospheric oxygen to prevent oxidation of the allyl group and absorbs moisture to prevent amide hydrolysis.[3][6]
Light Amber Glass Vial or Opaque ContainerProtects the compound from UV and visible light, preventing photodegradation of the aromatic systems.[10]
Container Tightly-sealed, chemically inert glass vialPrevents ingress of moisture and oxygen and avoids potential interactions with container materials.

Q2: How critical is it to protect NABBA from moisture?

It is highly critical. The two amide bonds in NABBA are the most likely points of failure via hydrolysis.[4] While amides are generally more stable than esters, their hydrolysis is catalyzed by both acid and base.[5] Atmospheric moisture provides the reactant (water), and even trace impurities on glassware or in the sample can create a microenvironment that accelerates this process over time, leading to the formation of benzoic acid and various amine derivatives.[12]

Q3: My experimental protocol involves heating. At what temperature does thermal degradation become a significant concern?

While specific differential scanning calorimetry (DSC) data for NABBA is not publicly available, related benzamide structures show thermal events like melting points well above room temperature.[13] However, thermal stability is not just about melting. Long-duration heating, even at moderate temperatures (e.g., 60-80°C), can significantly accelerate hydrolytic and oxidative degradation, especially if moisture and oxygen are present.[14] It is recommended to conduct any heating steps under an inert atmosphere and for the minimum time necessary. A formal thermal stress test, as described in Section 3.2, is the best way to determine the specific thermal liability of the compound.

Q4: Are there any common laboratory reagents or solvents that are incompatible with NABBA?

Yes. Avoid prolonged contact with:

  • Strong Acids and Bases (e.g., HCl, NaOH): These will rapidly catalyze the hydrolysis of the amide bonds.[4][15]

  • Strong Oxidizing Agents (e.g., hydrogen peroxide, nitric acid): These will aggressively attack the allyl group and potentially the aromatic rings.[11]

  • Protic Solvents (e.g., methanol, ethanol) for Long-Term Storage: While suitable for short-term experimental use, these solvents can participate in solvolysis reactions (similar to hydrolysis) over long periods. If solution storage is required, aprotic solvents like anhydrous acetonitrile or THF are preferable, stored under inert gas.

Section 3: Analytical Protocols for Stability Assessment

Reliable analytical methods are required to assess the stability of NABBA.

Protocol 3.1: Stability-Indicating HPLC Method

This reverse-phase HPLC method is designed to separate the parent NABBA from its potential polar and non-polar degradants.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 min, return to initial over 1 min, equilibrate for 4 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nm. Monitor full spectrum to detect impurities with different chromophores.
Injection Vol. 10 µL
Sample Prep. Dissolve sample in Acetonitrile:Water (1:1) to a concentration of 0.5 mg/mL.

This method serves as a starting point and should be fully validated to prove it is "stability-indicating," meaning it can resolve all degradation products from the parent peak.[16]

Protocol 3.2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to understand the intrinsic stability of a molecule and identify its likely degradation products.[10][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18]

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of NABBA in acetonitrile.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL stock with 1 mL of 0.1 N HCl. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL stock with 1 mL of 0.1 N NaOH. Keep at room temperature (this reaction is often faster).

    • Oxidative: Mix 1 mL stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Evaporate the solvent from 1 mL of stock solution and heat the solid residue at 80°C.

    • Photolytic: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines).

  • Monitor Degradation: Sample each condition at time points (e.g., 2, 4, 8, 24 hours). For acid/base samples, neutralize with an equimolar amount of base/acid before injection. For thermal samples, reconstitute in the mobile phase.

  • Analyze: Run all samples on the HPLC system described in Protocol 3.1.

  • Evaluate: Compare the chromatograms of the stressed samples to a control sample (stock solution at t=0) to identify and quantify degradation products.

FDS_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation stock Prepare 1 mg/mL NABBA Stock Solution acid Acidic (0.1N HCl, 60°C) stock->acid Expose to Stress base Basic (0.1N NaOH, RT) stock->base Expose to Stress oxidative Oxidative (3% H₂O₂, RT) stock->oxidative Expose to Stress thermal Thermal (Solid, 80°C) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize/ Reconstitute sampling->neutralize hplc HPLC-DAD Analysis (Protocol 3.1) neutralize->hplc data Identify & Quantify Degradation Products hplc->data pathway Elucidate Degradation Pathways data->pathway

Caption: Experimental workflow for forced degradation studies of NABBA.

Section 4: Understanding the Chemistry of Degradation

N-allyl-2-(benzoylamino)benzamide has three primary points of reactivity that are relevant to its long-term stability: the two amide bonds and the allyl group.

Potential Degradation Pathways

The diagram below illustrates the primary degradation products expected from hydrolysis and oxidation, the two most common non-photolytic degradation routes.

Caption: Potential degradation pathways for N-allyl-2-(benzoylamino)benzamide.

Mechanistic Insights
  • Amide Hydrolysis: This reaction proceeds via nucleophilic acyl substitution. The carbonyl carbon of the amide is attacked by a water molecule. This process is slow at neutral pH but is significantly accelerated by acid (which protonates the carbonyl oxygen, making the carbon more electrophilic) or base (which deprotonates water to form the more nucleophilic hydroxide ion).[4][5] The result is the cleavage of the carbon-nitrogen bond.

  • Allylic Oxidation: The C-H bonds on the carbon atom adjacent to the double bond (the allylic position) are weaker than typical alkane C-H bonds.[6] They are therefore more susceptible to abstraction by radicals, which can be initiated by heat, light, or trace metal impurities. This initiates a chain reaction with atmospheric oxygen to form hydroperoxides, which can then decompose into a variety of products, including allylic alcohols, aldehydes, or ketones.[11]

  • Photodegradation: Aromatic amides can absorb UV light, promoting them to an excited electronic state. From this state, they can undergo several reactions. One notable pathway is the photo-Fries rearrangement, where the benzoyl group can migrate from the nitrogen to the ortho or para positions of the adjacent aromatic ring.[7][9] Alternatively, homolytic cleavage of the N-C bond can occur, generating free radicals that lead to a complex mixture of products.

References
  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Reactions of N-Allyl- and N,N-Diallyltrifluoromethanesulfonamides with Carboxylic Acid Amides under Oxidizing Conditions. ResearchGate. Available from: [Link]

  • N-Allylbenzamide. PubChem, National Institutes of Health. Available from: [Link]

  • N-allyl-2-(benzoylamino)benzamide. PubChem, National Institutes of Health. Available from: [Link]

  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. PMC, National Institutes of Health. Available from: [Link]

  • Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. 2024. Available from: [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Available from: [Link]

  • N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. PubMed, National Institutes of Health. 2022. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • Allyl group. Wikipedia. Available from: [Link]

  • PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. SID.ir. Available from: [Link]

  • Allyl Ethers - Protecting Groups. Organic Chemistry Portal. Available from: [Link]

  • How to Detect Amide Degradation Using Chromatographic Techniques. Patsnap Eureka. 2026. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Covalent Logic. 2022. Available from: [Link]

  • Recent Progress and New Perspectives on Metal Amide and Imide Systems for Solid-State Hydrogen Storage. MDPI. 2018. Available from: [Link]

  • Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. MDPI. 2019. Available from: [Link]

  • Lifitegrast Degradation: Products and Pathways. FULIR. 2025. Available from: [Link]

  • Ruthenium-Catalyzed Oxidation of Allyl Alcohols with Intermolecular Hydrogen Transfer: Synthesis of α,β-Unsaturated Carbonyl Compounds. ACS Publications. 2014. Available from: [Link]

  • Method for analyzing fatty amide compounds on basis of liquid chromatography. Google Patents.
  • The Photolyses of Fully Aromatic Amides. Canadian Science Publishing. Available from: [Link]

  • Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Publications. 2021. Available from: [Link]

  • The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. MDPI. 2021. Available from: [Link]

  • Acid hydrolysis of benzamides in >60 wt% H2SO4. ResearchGate. Available from: [Link]

  • Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. ACS Publications. 2025. Available from: [Link]

  • Oxidation of Hindered Allylic C–H Bonds with Applications to the Functionalization of Complex Molecules. PMC, National Institutes of Health. Available from: [Link]

  • Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. RSC Publishing. 2014. Available from: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. 2023. Available from: [Link]

  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. 2025. Available from: [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available from: [Link]

  • Hydrolysis of Benzamide. Filo. 2025. Available from: [Link]

  • Lifitegrast Degradation: Products and Pathways. PMC, National Institutes of Health. 2025. Available from: [Link]

  • The Photolyses of Fully Aromatic Amides. ResearchGate. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. 2026. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Sciforum. 2023. Available from: [Link]

  • Chemical Properties of Amides: Hydrolysis. Lumen Learning. Available from: [Link]

  • Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmacy & Pharmaceutical Research. 2021. Available from: [Link]

  • Hydrolysis of Benzamide to Benzoic Acid. Prezi. 2025. Available from: [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Low In Vivo Bioavailability of N-allyl-2-(benzoylamino)benzamide

Welcome to the Technical Support Center for N-allyl-2-(benzoylamino)benzamide (CID 2194118). As a small molecule characterized by a highly stable benzamide core and an allyl substitution, this compound frequently exhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-allyl-2-(benzoylamino)benzamide (CID 2194118). As a small molecule characterized by a highly stable benzamide core and an allyl substitution, this compound frequently exhibits sub-optimal in vivo bioavailability. Pharmacokinetic bottlenecks for this class of molecules typically arise from a triad of challenges: poor aqueous solubility (BCS Class II/IV behavior), susceptibility to enzymatic amide hydrolysis, and extensive first-pass metabolism.

This guide provides formulation scientists and DMPK researchers with causal explanations, self-validating experimental protocols, and actionable troubleshooting strategies to overcome these specific barriers.

Section 1: Overcoming Solubility and Dissolution Bottlenecks

FAQ 1: Why does N-allyl-2-(benzoylamino)benzamide precipitate in the gastrointestinal (GI) tract despite showing moderate solubility in organic solvents during early screening?

Causality & Expert Insight: The compound’s lipophilicity (LogP ~3.2) and crystalline lattice energy drive its precipitation when transitioning from the acidic environment of the stomach to the neutral pH of the intestine. For effective GI absorption, the drug must remain dissolved in the aqueous lumen; otherwise, the dissolution rate becomes the absolute rate-limiting step for bioavailability 1. When formulated as a simple suspension, the compound crashes out. We recommend transitioning to a Lipid-Based Formulation (LBF), specifically a Self-Microemulsifying Drug Delivery System (SMEDDS). SMEDDS maintain the drug in a solubilized state within lipid nanodroplets, bypassing the dissolution step entirely and enhancing lymphatic transport 2.

Data Summary: Formulation Strategies Comparison
Formulation StrategyExpected Solubility EnhancementBioavailability (F%) ImpactPrimary Mechanism of ActionScalability
Aqueous Suspension Baseline (1x)< 5%None (Dissolution rate-limited)High
Amorphous Solid Dispersion (ASD) 10x - 50x15% - 25%Kinetic trapping; supersaturationMedium
SMEDDS (Lipid-Based) 50x - 100x30% - 50%Bypasses dissolution; lymphatic transportMedium
Protocol 1: Preparation and Validation of SMEDDS

Workflow A 1. Excipient Mixing (Oils & Surfactants) B 2. Isotropic Heating (40°C Vortexing) A->B C 3. API Incorporation (Sonicate to dissolve) B->C D 4. Equilibration (48h at 25°C) C->D E 5. Centrifugation (Remove precipitates) D->E F 6. Characterization (DLS & Zeta Potential) E->F

Figure 1: Step-by-step experimental workflow for SMEDDS formulation and characterization.

Step-by-Step Methodology:

  • Excipient Screening : Select an oil phase (e.g., Capmul MCM), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., PEG 400). Self-Validation: Conduct equilibrium solubility studies of the API in each individual excipient to ensure maximum loading capacity before mixing.

  • Isotropic Mixing : Combine the selected excipients in a 3:5:2 ratio. Vortex the mixture at 40°C for 15 minutes until a clear, monophasic liquid is formed.

  • Drug Incorporation : Add N-allyl-2-(benzoylamino)benzamide to the blank SMEDDS mixture (target: 50 mg/g). Sonicate for 30 minutes to facilitate complete dissolution.

  • Equilibration & Centrifugation : Store the formulation at 25°C for 48 hours to reach equilibrium. Centrifuge at 10,000 rpm for 15 minutes. Self-Validation: Perform visual inspection and LC-MS/MS on the supernatant to confirm the absolute absence of precipitated API.

  • Aqueous Dispersion Characterization : Dilute 100 µL of the SMEDDS in 10 mL of Simulated Intestinal Fluid (SIF). Self-Validation: Analyze the resulting nanoemulsion using Dynamic Light Scattering (DLS). A successful formulation will yield a Z-average droplet size < 50 nm and a Polydispersity Index (PDI) < 0.2.

Section 2: Mitigating First-Pass Metabolism and Amide Hydrolysis

FAQ 2: In vivo PK data shows rapid clearance and low systemic plasma exposure despite using a fully optimized SMEDDS formulation. Is the gut wall or the liver responsible?

Causality & Expert Insight: Benzamide derivatives are highly susceptible to enzymatic amide hydrolysis and cytochrome P450 (CYP3A4) mediated oxidation 3. The intestine is positioned anterior to the liver; therefore, high concentrations of the drug in the enterocytes during the absorption phase often lead to substantial metabolic extraction before the drug even reaches the portal vein 4. Identifying whether the amide bond is cleaved in the gut wall or the liver is critical for deciding whether to use a prodrug strategy or a localized enzyme inhibitor.

Pathway Admin Oral Dose: N-allyl-2-(benzoylamino)benzamide Lumen GI Lumen (Solubilization) Admin->Lumen Ingestion Enterocyte Enterocyte (Gut Wall Absorption) Lumen->Enterocyte Passive Diffusion Efflux P-gp Efflux Enterocyte->Efflux Recognition GutMetab Gut Wall Metabolism (Amide Hydrolysis) Enterocyte->GutMetab Enzymatic Degradation Portal Portal Vein Enterocyte->Portal Escapes Gut Metabolism Efflux->Lumen Secretion Liver Liver (Hepatic CYP Clearance) Portal->Liver Transport Liver->GutMetab Biliary Excretion / Hydrolysis Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Escapes Hepatic Clearance

Figure 2: Absorption and first-pass metabolism pathway of the benzamide compound.

Protocol 2: Rat Single-Pass Intestinal Perfusion (SPIP) to Isolate Gut-Wall Metabolism

To definitively isolate gut-wall extraction from hepatic clearance, utilize the SPIP model 5.

Step-by-Step Methodology:

  • Surgical Preparation : Anesthetize male Sprague-Dawley rats. Cannulate the proximal and distal ends of a 10 cm jejunal segment, ensuring the blood supply remains intact.

  • Perfusate Preparation : Prepare two perfusate solutions containing the API (50 µM) and a non-absorbable marker (Phenol Red, 50 mg/L) in Krebs-Ringer buffer. To Solution B, add a broad-spectrum amidase/CYP inhibitor (e.g., 1-aminobenzotriazole).

  • Perfusion : Perfuse the segment at a constant flow rate of 0.2 mL/min using a syringe pump. Allow 30 minutes for steady-state equilibration.

  • Sampling : Collect the outlet perfusate in pre-weighed tubes every 10 minutes for 1 hour.

  • Quantification & Validation : Analyze the API and Phenol Red concentrations via LC-MS/MS. Self-Validation: Calculate the water flux using the Phenol Red concentration. If water absorption/secretion exceeds 10%, discard the segment data to prevent artifactual permeability calculations. The difference in the effective permeability ( Peff​ ) between Solution A and Solution B directly quantifies the extent of gut-wall metabolic extraction.

Section 3: Addressing Efflux Transporter (P-gp) Recognition

FAQ 3: How can I determine if P-glycoprotein (P-gp) efflux is limiting the apical-to-basolateral permeability of this compound?

Causality & Expert Insight: Benzamides can be substrates for intestinal efflux transporters like P-gp. If the compound is actively pumped back into the GI lumen after entering the enterocyte, its apparent permeability ( Papp​ ) will be significantly lower in the absorptive (apical-to-basolateral) direction compared to the secretory (basolateral-to-apical) direction. To establish causality, you must perform a bidirectional Caco-2 permeability assay with and without a specific P-gp inhibitor.

Protocol 3: Bidirectional Caco-2 Permeability Assay with P-gp Inhibition

Step-by-Step Methodology:

  • Cell Culture : Seed Caco-2 cells on polycarbonate filter inserts (e.g., Transwell, 0.4 µm pore size) and culture for 21 days. Self-Validation: Measure the Transepithelial Electrical Resistance (TEER). Only proceed if TEER exceeds 250 Ω·cm², confirming monolayer integrity.

  • Preparation of Solutions : Prepare the donor solution containing 10 µM N-allyl-2-(benzoylamino)benzamide in HBSS (pH 7.4). Prepare a parallel control solution containing the API + 50 µM Verapamil (a known P-gp inhibitor).

  • A-B Transport (Absorptive) : Add 0.5 mL of the donor solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

  • B-A Transport (Secretory) : Add 1.5 mL of the donor solution to the basolateral chamber and 0.5 mL of blank HBSS to the apical chamber.

  • Incubation & Sampling : Incubate at 37°C on an orbital shaker (50 rpm). Withdraw 50 µL samples from the receiver chambers at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh pre-warmed HBSS.

  • Quantification & Validation : Analyze samples via LC-MS/MS to calculate the Papp​ . Self-Validation: Calculate the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ). If the ratio is > 2.0 and is successfully reversed (drops to ~1.0) in the Verapamil control group, P-gp efflux is a confirmed bottleneck requiring structural modification or co-administration with an inhibitor.

References

  • Source: National Center for Biotechnology Information (nih.gov)
  • Molecular Dynamics Simulations of Self-Emulsifying Drug-Delivery Systems (SEDDS)
  • Source: ResearchGate (researchgate.net)
  • Gut Wall Metabolism.
  • Source: Diva Portal (diva-portal.org)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-Substituted-2-(benzoylamino)benzamide Analogs as Potent Enzyme Inhibitors

In the landscape of modern drug discovery, the benzamide scaffold represents a cornerstone for the development of targeted therapeutics. Its inherent versatility allows for the chemical exploration of vast pharmacologica...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the benzamide scaffold represents a cornerstone for the development of targeted therapeutics. Its inherent versatility allows for the chemical exploration of vast pharmacological spaces, leading to the identification of potent inhibitors against a range of clinically relevant enzymes. This guide provides an in-depth comparison of the inhibitory activities, specifically the half-maximal inhibitory concentration (IC50) values, of a series of N-substituted-2-(benzoylamino)benzamide structural analogs. While direct inhibitory data for N-allyl-2-(benzoylamino)benzamide is not extensively available in the public domain, this analysis focuses on closely related analogs, providing valuable structure-activity relationship (SAR) insights for researchers and drug development professionals.

The core of this investigation centers on the impact of substitutions at the N-position of the 2-(benzoylamino)benzamide core on inhibitory potency against key oncological targets, primarily Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA damage repair.

Comparative Inhibitory Activity of Benzamide Analogs

The following table summarizes the IC50 values of selected N-substituted-2-(benzoylamino)benzamide analogs against the PARP-1 enzyme. These compounds, synthesized and evaluated in various studies, highlight the significant influence of the N-substituent on inhibitory activity.

Compound IDN-SubstituentTargetIC50 (nM)Reference
23f Urea-based moietyPARP-15.17[1]
27f Urea-based moietyPARP-16.06[1]
22b (S)-pyrrolidin-2-yl)phenylPARP-11[2]
1 3-aminobenzamidePARP-1-[3]
I-1 Aryl groupCOX-233,610 (33.61 µM)[4]
I-8 Aryl groupCOX-245,010 (45.01 µM)[4]

Note: The IC50 values for I-1 and I-8 are against COX-2, demonstrating the scaffold's versatility.

Causality Behind Experimental Choices: The Rationale for PARP-1 Inhibition Assays

The selection of PARP-1 as a primary target for this comparative analysis is driven by the significant role of PARP inhibitors in cancer therapy. PARP enzymes are central to the repair of single-strand DNA breaks.[1] By inhibiting PARP, particularly in cancer cells with existing DNA repair deficiencies (such as BRCA1/2 mutations), a state of synthetic lethality can be induced, leading to targeted cell death.

The determination of IC50 values is a fundamental step in the characterization of enzyme inhibitors. It provides a quantitative measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. This metric is crucial for comparing the potency of different compounds and for guiding lead optimization in drug discovery programs.

Experimental Protocol: A Self-Validating System for PARP-1 IC50 Determination

The following protocol outlines a standard, self-validating method for determining the IC50 values of benzamide analogs against PARP-1. This assay is designed to ensure technical accuracy and reproducibility.

Principle:

This assay quantifies the NAD+ consumption by PARP-1 in the presence of a DNA-damaging agent. Inhibitors of PARP-1 will reduce the consumption of NAD+.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • HRP-conjugated anti-biotin antibody

  • TMB substrate

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Test compounds (benzamide analogs)

  • Positive control (e.g., Olaparib)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, activated DNA, and the recombinant PARP-1 enzyme.

  • Inhibitor Addition: Add the serially diluted test compounds or positive control to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Enzyme Inhibition: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Reaction Incubation: Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction by adding a potent PARP inhibitor (e.g., a high concentration of benzamide).

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated PAR (poly-ADP-ribose) to bind.

    • Wash the plate to remove unbound reagents.

    • Add an HRP-conjugated anti-biotin antibody and incubate.

    • Wash the plate again.

    • Add TMB substrate and incubate until a color change is observed.

    • Stop the color development with a stop solution (e.g., sulfuric acid).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[4]

Visualizing the Experimental Workflow and Underlying Mechanism

To further clarify the experimental process and the biological context, the following diagrams are provided.

IC50_Determination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Serial Dilution of Test Compounds Incubation Pre-incubate Enzyme with Inhibitors Compound_Prep->Incubation Enzyme_Mix Prepare PARP-1 and DNA Mix Enzyme_Mix->Incubation Initiation Add NAD+/ Biotin-NAD+ Incubation->Initiation Reaction Incubate at 37°C Initiation->Reaction Stop Stop Reaction Reaction->Stop Binding Bind to Strep-Plate Stop->Binding Antibody Add HRP-Antibody Binding->Antibody Develop Add TMB Substrate Antibody->Develop Read Read Absorbance Develop->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Experimental workflow for determining PARP-1 IC50 values.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Apoptosis Cell Death (Apoptosis) PARP1->Apoptosis leads to (in repair deficient cells) NAD NAD+ NAD->PARP1 substrate Repair DNA Repair PAR->Repair recruits repair proteins Inhibitor Benzamide Inhibitor Inhibitor->PARP1 inhibits

Caption: Simplified signaling pathway of PARP-1 inhibition.

Concluding Remarks

This comparative guide underscores the potential of the N-substituted-2-(benzoylamino)benzamide scaffold as a source of potent enzyme inhibitors. The presented data, focusing on PARP-1, reveals that modifications at the N-position can dramatically influence inhibitory potency, with some analogs achieving nanomolar efficacy. The detailed experimental protocol provides a robust framework for the in-house evaluation of novel analogs, ensuring data integrity and comparability. While the specific activity of N-allyl-2-(benzoylamino)benzamide remains to be fully elucidated, the structure-activity relationships derived from its analogs offer a promising roadmap for the design of future targeted therapeutics.

References

  • Benchchem. Preliminary In-Vitro Evaluation of N-Aryl-2-(phenylamino)benzamide Derivatives as Anti-Cancer Agents.

  • PubMed. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.

  • ResearchGate. IC 50 (pIC 50 SEM, n = 3) values of indicated compounds against a panel of human PARPs.

  • PubMed. Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives.

  • ACS Publications. Optimization of Phenyl-Substituted Benzimidazole Carboxamide Poly(ADP-ribose) Polymerase Inhibitors: Identification of (S).

  • ResearchGate. Hydroxamic Acids as PARP‐1 Inhibitors: Molecular Design and Anticancer Activity of Novel Phenanthridinones.

  • PubMed Central. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains.

  • ResearchGate. Design and Synthesis of Novel N ‐(2‐aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors and Their Antitumor Activity Study.

  • Z. Naturforsch. Synthesis of New β-Lactam Analogs and Evaluation of Their Histone Deacetylase (HDAC) Activity.

  • PubMed. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression.

  • Semantic Scholar. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression.

  • ResearchGate. N -2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression.

  • Beilstein Journal of Organic Chemistry. Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids.

  • ResearchGate. Design, synthesis and antitumor activity evaluation of novel benzamide HDAC inhibitors.

  • ResearchGate. Benzamide derivatives reported as AChE and CAs inhibitors.

  • PubChem. N-allyl-2-(benzoylamino)benzamide.

  • Xenobiotica. Chemical structure - biological activity relationship in the group of benzamide compounds II.

  • ResearchGate. (PDF) 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase.

  • MDPI. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter.

  • MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.

  • Preprints.org. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.

  • PubMed. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation.

  • The Distant Reader. DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU.

  • PubMed. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease.

  • PubMed. Design, synthesis, investigation, and biological activity assessments of n-allyl-2-(benzylidene) hydrazine-1-carbothioamide derivatives as monoamine oxidase-b inhibitor agents.

  • MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.

  • PubMed. Structure-activity Relationships in the Formation of Amides From Substituted N-benzylanilines.

  • New Journal of Chemistry. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles.

  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.

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Comparative

A Comparative Guide to the Purity Validation of N-allyl-2-(benzoylamino)benzamide Analytical Reference Standard

Introduction: The Imperative of Purity in Pharmaceutical Analysis In the landscape of drug development and quality control, the analytical reference standard is the bedrock of accuracy and reliability. It is the benchmar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Analysis

In the landscape of drug development and quality control, the analytical reference standard is the bedrock of accuracy and reliability. It is the benchmark against which all subsequent measurements are made, from API quantification in formulations to impurity profiling. N-allyl-2-(benzoylamino)benzamide, a benzamide derivative, serves as a key structural motif or intermediate in medicinal chemistry. Establishing a high-purity reference standard for this compound is not merely a procedural step but a fundamental requirement for ensuring data integrity and regulatory compliance.[1] Regulatory bodies like the FDA mandate that non-compendial reference standards be of the highest possible purity and thoroughly characterized to validate analytical methods.[2][3]

This guide eschews a one-size-fits-all template, instead offering an in-depth, logic-driven comparison of the orthogonal analytical techniques required to robustly validate the purity of an N-allyl-2-(benzoylamino)benzamide reference standard. We will explore not only the "how" but, more critically, the "why" behind each experimental choice, providing a self-validating framework for its comprehensive characterization.

The Orthogonal Approach: A Multi-Pronged Strategy for Unquestionable Purity

A single analytical method, no matter how powerful, provides only one perspective on a compound's purity. A true, comprehensive purity assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This strategy ensures that all potential impurities—organic, inorganic, residual solvents, and water—are identified and quantified.

The final purity is typically determined using a mass balance approach:

Purity (%) = 100% - (% Organic Impurities) - (% Water Content) - (% Residual Solvents) - (% Non-Volatile Impurities)

Herein, we dissect the essential analytical techniques that contribute to this equation.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity assessment for non-volatile organic compounds.[4] Its primary role is to separate the main compound from process-related impurities and degradation products.[5] For a molecule like N-allyl-2-(benzoylamino)benzamide, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the compound's aromatic rings and moderate polarity.

Causality of Experimental Choice: We choose RP-HPLC for its high resolution and its ability to separate compounds based on hydrophobicity. A C18 column is selected as it provides excellent retention for aromatic compounds. A gradient elution is employed to ensure that both more polar and less polar impurities can be resolved and eluted within a reasonable timeframe, making the method stability-indicating.[5] UV detection is ideal as the benzamide structure contains strong chromophores.

Experimental Protocol: RP-HPLC for Purity Determination
  • Instrumentation: Gradient-capable HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~10 mg of the N-allyl-2-(benzoylamino)benzamide standard and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL solution.[5]

Data Interpretation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A PDA detector is invaluable here, as it can check for peak homogeneity and identify co-eluting impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard (~10 mg) B Dissolve in Diluent (10 mL) A->B C Inject Sample (10 µL) B->C D Separation on C18 Column C->D E UV/PDA Detection (254 nm) D->E F Generate Chromatogram E->F G Integrate All Peaks F->G H Calculate Area % Purity G->H

Fig 1. Experimental workflow for HPLC purity analysis.

Absolute Purity & Identity: Quantitative NMR (qNMR)

While HPLC provides relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method capable of determining absolute purity without needing a reference standard of the analyte itself.[6][7] The technique is based on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8][9]

Causality of Experimental Choice: qNMR is chosen for its unique ability to provide structural confirmation and highly accurate quantification simultaneously.[10] It is orthogonal to chromatography as it is not based on separation. By comparing the integral of a known, non-overlapping proton signal from the analyte with the integral of a certified internal standard of known purity and weight, the purity of the analyte can be calculated directly.[8]

Experimental Protocol: ¹H-qNMR for Absolute Purity
  • Instrumentation: High-resolution NMR spectrometer (≥400 MHz).

  • Internal Standard (IS): Maleic acid (certified reference material). It is stable, non-volatile, has sharp singlets that do not overlap with the analyte, and is soluble in the same solvent.

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of N-allyl-2-(benzoylamino)benzamide.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve both completely in ~0.7 mL of DMSO-d₆.

  • Acquisition Parameters (Critical for Quantification):

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of any peak of interest (typically 30-60 seconds) to ensure full relaxation.

    • Number of Scans: 16 or higher for a good signal-to-noise ratio.

  • Purity Calculation: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where: I=Integral, N=Number of protons for the signal, M=Molar mass, m=mass, std=Internal Standard.[8]

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_calc Purity Calculation A Accurately Weigh Analyte (m_analyte) C Dissolve Both in Deuterated Solvent A->C B Accurately Weigh Internal Std (m_std) B->C D Acquire ¹H Spectrum (Long D1 Delay) C->D E Process Spectrum (Phase & Baseline) D->E F Integrate Analyte (I_analyte) & Std (I_std) Peaks E->F G Apply qNMR Equation Using Weights & Integrals F->G H Determine Absolute Purity (%) G->H

Fig 2. Workflow for absolute purity determination by qNMR.

Complementary & Orthogonal Techniques

To complete the mass balance equation, several other techniques are indispensable.

Mass Spectrometry (MS) for Impurity Identification

Coupling HPLC to a mass spectrometer (LC-MS) is a powerful tool for impurity profiling.[11][12] While HPLC-UV detects an impurity, it doesn't identify it. MS provides the molecular weight of the impurity. High-Resolution Mass Spectrometry (HRMS) can even provide the elemental composition, allowing for confident structural elucidation of unknown peaks.[13][14] This is not a purity-determining technique on its own but is crucial for characterizing what the impurities are.

LCMS_Logic A HPLC reveals unknown impurity peak B Divert Peak to MS A->B C Determine Molecular Weight (Nominal Mass) B->C D Determine Elemental Comp. (HRMS) B->D E Fragment Ion (MS/MS) B->E F Propose Impurity Structure C->F D->F E->F

Fig 3. Logic flow for impurity identification using LC-MS.
Elemental Analysis (CHN) for Empirical Formula Verification

Elemental Analysis via combustion is a fundamental technique that determines the mass percentage of Carbon, Hydrogen, and Nitrogen in the compound.[15][16] The experimental results must align with the theoretical values calculated from the empirical formula (C₁₇H₁₆N₂O₂) within a strict tolerance, typically ±0.4%.[17] This provides an independent, absolute measure of purity with respect to the elemental composition and can flag unexpected inorganic content or incorrect molecular structure.

Thermogravimetric Analysis (TGA) for Volatiles

TGA measures changes in a sample's mass as a function of temperature.[18][19] It is exceptionally useful for quantifying the content of residual solvents and water, which are not detected by HPLC-UV and would bias the purity value.[20] A weight loss step observed at a temperature below the compound's decomposition point often corresponds to the boiling point of a trapped solvent or water.[21]

Comparative Summary of Purity Validation Techniques

TechniquePrimary PurposeInformation ProvidedStrengthsLimitations
HPLC-UV/PDA Chromatographic PurityRelative abundance of organic impurities, stability indication.[5]High resolution, sensitive, robust, widely available.Requires a chromophore, relative quantification, co-elution possible.
qNMR Absolute Purity & IdentityAbsolute quantitative purity, structural confirmation.[6][8]Primary method (no analyte standard needed), highly accurate, structurally specific.[7][10]Lower sensitivity than HPLC, requires pure internal standard, potential for peak overlap.
LC-MS/HRMS Impurity IdentificationMolecular weight and elemental composition of impurities.[11][13]Extremely sensitive, provides structural information for unknowns.[14]Not inherently quantitative without standards, complex instrumentation.
Elemental (CHN) Analysis Empirical Formula ConfirmationMass percentages of C, H, N.[15][22]Absolute method, confirms elemental integrity.Not sensitive to isomeric impurities, requires high sample purity for good results.
TGA Water/Solvent ContentMass loss corresponding to volatile components.[18][20]Accurately quantifies water and residual solvents.Cannot distinguish between different solvents with similar boiling points.

Conclusion

Validating the purity of an N-allyl-2-(benzoylamino)benzamide analytical reference standard is a rigorous, multi-faceted process that forms the foundation of reliable scientific research and drug development. No single technique is sufficient. A synergistic and orthogonal approach, combining the high-resolution separation of HPLC , the absolute quantification of qNMR , the structural insight of Mass Spectrometry , the fundamental confirmation of Elemental Analysis , and the volatile quantification of TGA , is required. This comprehensive characterization ensures that the standard is not only pure but also well-understood, providing the unshakeable confidence needed for its intended use in a regulated environment.

References

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Consider
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
  • A Look at Elemental Analysis for Organic Compounds. AZoM.
  • Elemental analysis. Wikipedia.
  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
  • What is qNMR (quantit
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology.
  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.
  • A Guide to Quantit
  • (PDF) Quantitative 1H NMR spectroscopy.
  • Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications.
  • Thermogravimetric Analysis in Pharmaceuticals. Veeprho.
  • An International Study Evaluating Elemental Analysis.
  • TGA Analysis in Pharmaceuticals.
  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Benchchem.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments.
  • Thermogravimetric Analysis (TGA)
  • Elemental Analysis - Organic & Inorganic Compounds. Eltra.
  • Elemental analysis: operation & applic
  • Application Note: HPLC Purity Analysis of N-(3-acetamidophenyl)-2-chlorobenzamide. Benchchem.
  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek.
  • Reference-Standard Material Qualific
  • Analytical Techniques for Reference Standard Characterization.
  • High-Purity Reference Standards and Impurities for Reliable Pharmaceutical Research.
  • Analytical Reference M
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation.
  • isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.
  • HPLC method for identification and quantification of benzimidazole deriv

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-allyl-2-(benzoylamino)benzamide and its Analogs as Potential Anticonvulsant Agents

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for N-allyl-2-(benzoylamino)benzamide, a compound of interest within the broader class of benzamide derivatives investigated for a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for N-allyl-2-(benzoylamino)benzamide, a compound of interest within the broader class of benzamide derivatives investigated for anticonvulsant properties. While direct and extensive SAR studies on this specific molecule are not widely published, this document synthesizes data from closely related analogs to construct a predictive SAR profile. By examining the impact of structural modifications on anticonvulsant efficacy and neurotoxicity, we can infer the key pharmacophoric features of N-allyl-2-(benzoylamino)benzamide.

This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-epileptic drugs (AEDs). The insights provided herein are grounded in established preclinical screening protocols and data from peer-reviewed literature.

Introduction: The Benzamide Scaffold in Anticonvulsant Drug Discovery

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] The development of new AEDs remains a critical area of research, particularly for patients with drug-resistant epilepsy.[2] Benzamide and its derivatives have emerged as a promising scaffold in the design of novel anticonvulsants.[3] Many compounds within this class exhibit activity in preclinical models predictive of efficacy against generalized tonic-clonic seizures, such as the maximal electroshock (MES) seizure test.[1][4]

N-allyl-2-(benzoylamino)benzamide (Figure 1) incorporates several structural motifs common to active anticonvulsant carboxamides. Its core structure, a 2-aminobenzamide, is substituted at both nitrogen atoms, providing a rich template for SAR exploration. This guide will dissect the molecule into its constituent parts to analyze the contribution of each to its predicted biological activity.

Chemical structure of N-allyl-2-(benzoylamino)benzamide
Figure 1. Chemical Structure of N-allyl-2-(benzoylamino)benzamide.
Preclinical Evaluation Workflow for Anticonvulsant Candidates

The preclinical assessment of potential anticonvulsants follows a standardized workflow to determine efficacy, potency, and safety. This typically involves a tiered screening approach, starting with broad in vivo tests and progressing to more quantitative and neurotoxicity assessments.[4]

G cluster_0 Phase I: Initial Screening cluster_1 Phase II: Quantitative Analysis & Neurotoxicity cluster_2 Phase III: Data Analysis a Test Compound Administration (i.p.) b Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) a->b 30, 100, 300 mg/kg doses c Subcutaneous Pentylenetetrazole (scPTZ) Test (Myoclonic/Absence Seizure Model) a->c 30, 100, 300 mg/kg doses d ED50 Determination (Median Effective Dose in MES & scPTZ) b->d c->d g Protective Index (PI) Calculation PI = TD50 / ED50 d->g e Rotarod Neurotoxicity Test f TD50 Determination (Median Toxic Dose) e->f f->g h Lead Candidate Selection g->h

Preclinical screening workflow for anticonvulsant drug candidates.
Structure-Activity Relationship (SAR) Analysis

For the purpose of this analysis, the N-allyl-2-(benzoylamino)benzamide structure is divided into three key regions: the N-allyl amide terminus , the 2-benzoylamino core , and the N-phenyl ring of the benzoyl group .

Key regions for SAR analysis of N-allyl-2-(benzoylamino)benzamide.

The terminal amide group is a crucial feature in many anticonvulsant compounds. The nature of the substituent on this nitrogen (the allyl group in this case) significantly influences potency and neurotoxicity.

  • Alkyl vs. Arylalkyl Substituents: In related series of anticonvulsant amides, N-benzyl substituents are often found to confer potent activity.[5] For instance, in a series of N-benzyl-2-acetamidopropionamide derivatives, the N-benzyl group was critical for high potency in the MES test.[5] Replacing the allyl group with a benzyl or substituted benzyl group is a logical first step in optimization. Studies on lacosamide, (R)-N-benzyl 2-acetamido-3-methoxypropionamide, have shown that substitutions on the 4'-position of the benzyl ring can lead to compounds with superb anticonvulsant activities.[6]

  • Small Alkyl Groups: While larger arylalkyl groups are often favorable, smaller, unsaturated groups like allyl can still permit activity. However, they may lead to different pharmacokinetic profiles or mechanisms of action. The double bond in the allyl group offers a potential site for metabolism.

  • SAR Inference: It is hypothesized that replacing the N-allyl group with an N-benzyl or a 4'-substituted N-benzyl group could enhance anti-MES activity. For example, a 4'-fluoro or 4'-chloro substituent on the benzyl ring often maintains or improves potency while potentially improving the safety profile.[6]

The central 2-(benzoylamino)benzamide structure forms the core pharmacophore. The spatial arrangement and electronic properties of these two amide groups are critical.

  • Amide Linker: The presence of the 2-amino benzamide moiety is a key structural feature in many CNS-active compounds. The insertion of a methylene group between an aromatic ring and the amide group has been shown in some series to lead to a loss of anticonvulsant activity, suggesting a need for conformational rigidity.[1]

  • Substitution on the Core Phenyl Ring: Modifications to the phenyl ring of the primary benzamide are likely to have a significant impact. Electron-withdrawing or electron-donating groups could alter the electronic distribution and hydrogen-bonding capacity of the amide groups, thereby affecting receptor interaction.

The terminal phenyl ring of the benzoyl group is a common feature in many anticonvulsants, including phenytoin and lamotrigine.[7] This region is often considered a key lipophilic domain that interacts with the biological target, such as voltage-gated sodium channels.

  • Ring Substitution: In a series of 2/3-benzoylaminopropionanilide derivatives, substitution on the terminal N-phenyl ring was found to be crucial for activity.[4] Specifically, compounds bearing 2-methyl, 2-ethyl, and 2-isopropyl substituents on this ring were the most active in MES or scMet screening.[4] This suggests that steric bulk at the ortho position of this terminal ring can enhance potency.

  • Ameltolide Analogs: Studies on ameltolide, 4-amino-N-(2,6-dimethylphenyl)benzamide, and its analogs highlight the importance of ortho-alkylation on the terminal phenyl ring for potent anti-MES activity.[8] The compound 4-amino-N-(2-ethylphenyl)benzamide was shown to be a potent anticonvulsant, suggesting that a 2-ethyl or a 2,6-dimethyl substitution pattern on the terminal phenyl ring of N-allyl-2-(benzoylamino)benzamide could be a favorable modification.[8]

Comparative Analysis with Structurally Related Anticonvulsants

To contextualize the potential of N-allyl-2-(benzoylamino)benzamide, its predicted SAR can be compared to established benzamide-type anticonvulsants.

Compound/Analog SeriesKey Structural FeaturesAnticonvulsant Activity Profile (MES Test)Neurotoxicity (Rotarod)Protective Index (PI = TD50/ED50)Reference
Lacosamide Analogs (R)-N-benzyl-2-acetamido-3-methoxypropionamide core. 4'-substitution on the N-benzyl ring.High potency (ED₅₀ often < 10 mg/kg, i.p. mice).Generally low (TD₅₀ > 50 mg/kg).High (e.g., >5 for many analogs).[6][9]
Ameltolide Analogs 4-amino-N-(substituted-phenyl)benzamide core. Ortho-alkylation on the N-phenyl ring (e.g., 2,6-di-Me or 2-Et).High potency (ED₅₀ for 4-AEPB = 29.8 µmol/kg, p.o. rats).Very low (TD₅₀ for 4-AEPB > 1,530 µmol/kg, p.o. rats).Very high (>51 for 4-AEPB).[8]
2/3-Benzoylaminopropionanilides Benzoylamino core with N-phenyl ring substitution.Moderate to high potency for ortho-alkyl substituted analogs.Low; no neurotoxicity observed at tested doses.Not explicitly calculated, but favorable.[4]
Picolinic Acid Benzylamide Picolinic acid core with N-benzylamide terminus.High potency.Low neurotoxicity.High (>28.0).[10]

This comparison suggests that the most promising avenues for modifying N-allyl-2-(benzoylamino)benzamide would involve:

  • Replacing the N-allyl group with an N-benzyl or 4'-substituted-N-benzyl group.

  • Introducing small alkyl substituents (e.g., methyl, ethyl) at the ortho position(s) of the benzoyl group's phenyl ring.

Experimental Protocols

The following protocols describe the standard preclinical assays used to generate the data discussed in this guide. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

This test is a model for generalized tonic-clonic seizures and is effective at identifying compounds that prevent seizure spread.

  • Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.

  • Animals: Male ICR or CF-1 mice (18-25 g).

  • Procedure:

    • Administer the test compound or vehicle intraperitoneally (i.p.).

    • At the time of predicted peak effect (e.g., 30-60 minutes post-injection), apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the animal's corneas.

    • Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via the corneal electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure (hindlimbs extended 180° to the plane of the body).

    • The absence of the tonic hindlimb extension is considered protection.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of animals, is calculated using probit analysis.

This test is considered a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.[4]

  • Reagents: Pentylenetetrazole (PTZ), test compound, vehicle.

  • Animals: Male ICR or CF-1 mice (18-25 g).

  • Procedure:

    • Administer the test compound or vehicle i.p.

    • At the time of predicted peak effect, administer a convulsant dose of PTZ subcutaneously (s.c.) into a loose fold of skin on the back of the neck (typically 85 mg/kg for mice).

    • Immediately place each animal in an individual observation cage.

    • Observe the animal for 30 minutes for the onset of a clonic seizure (clonus of the forelimbs, hindlimbs, or jaw lasting for at least 5 seconds).

    • An animal is considered protected if no clonic seizure is observed.

  • Data Analysis: The number of protected animals in each group is recorded, and the ED₅₀ is calculated.

This test assesses motor coordination and is used to identify potential neurological deficits or side effects of a test compound.[4]

  • Apparatus: A rotating rod apparatus (rotarod).

  • Animals: Male ICR or CF-1 mice (18-25 g).

  • Procedure:

    • Training: Prior to the test day, train mice to stay on the rotating rod (e.g., at a constant speed of 6 rpm) for a set period (e.g., 120 seconds) for at least three consecutive trials.

    • Administration: Administer various doses of the test compound or vehicle i.p.

    • Testing: At predetermined time points after administration, place the mice on the rotarod.

    • Observation: Record the time each mouse remains on the rod. An animal is considered to have failed the test (exhibited neurotoxicity) if it falls off before the predetermined time.

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment, is calculated.

References

  • Strupińska, M., Rostafińska-Suchar, G., Stables, J. P., & Paruszewski, R. (2009). New derivatives of benzylamide with anticonvulsant activity. Acta Poloniae Pharmaceutica, 66(2), 155–159. [Link]

  • Dalkara, S., et al. (2012). Synthesis and anticonvulsant activity of some 2/3-benzoylaminopropionanilide derivatives. Arzneimittelforschung, 62(6), 271-277. [Link]

  • Malawska, B., et al. (1997). Search for New Anticonvulsant Compounds, Part 2. Structure-activity Relationship Studies of New N-substituted Amides of Alpha-Piperazine-Gamma-Hydroxybutyric Acid as Active Anticonvulsants. Archiv der Pharmazie, 330(4), 91-99. [Link]

  • Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(10), 1907-1916. [Link]

  • ResearchGate. (n.d.). Chemical structures of new anticonvulsant drugs. [Link]

  • Weaver, D. F., et al. (2004). A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class. Canadian Journal of Chemistry, 82(9), 1396-1404. [Link]

  • Sørensen, U. S., et al. (2008). Synthesis and structure-activity relationship studies of 2-(N-substituted)-aminobenzimidazoles as potent negative gating modulators of small conductance Ca2+-activated K+ channels. Journal of Medicinal Chemistry, 51(23), 7625-7634. [Link]

  • Chimirri, A., et al. (2001). Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. Bioorganic & Medicinal Chemistry, 9(4), 937-943. [Link]

  • Idris, A. Y., & Al-ma'amary, M. N. (2012). SYNTHESIS AND ANTICONVULSANT STUDIES OF ALKYL AND ARYL SUBSTITUTED N-PHENYLFORMAMIDE. TERAS, 1(1). [Link]

  • Strupińska, M., et al. (2009). New derivatives of benzylamide with anticonvulsant activity. Acta Poloniae Pharmaceutica, 66(2), 155-159. [Link]

  • Abram, M., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Semantic Scholar. [Link]

  • Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(4), 579-590. [Link]

  • Siddiqui, N., et al. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 22(2), 195. [Link]

  • Morieux, P., et al. (2008). Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 51(20), 6557-6561. [Link]

  • Husain, A., et al. (2013). Synthesis, anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs. Acta Poloniae Pharmaceutica, 70(1), 83-91. [Link]

  • Morieux, P., et al. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & Medicinal Chemistry Letters, 18(19), 5372-5374. [Link]

  • Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator with Drug- like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703-11725. [Link]

  • Jatav, V., et al. (2008). New anticonvulsant agents. Anti-Infective Agents in Medicinal Chemistry, 7(1), 54-71. [Link]

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Comparative

Validating the Binding Mode of N-allyl-2-(benzoylamino)benzamide: A Comparative Guide to Molecular Docking Platforms

For computational chemists and drug development professionals, accurately predicting the binding mode of small molecules is the cornerstone of structure-based drug design. This guide provides an in-depth comparison of in...

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Author: BenchChem Technical Support Team. Date: March 2026

For computational chemists and drug development professionals, accurately predicting the binding mode of small molecules is the cornerstone of structure-based drug design. This guide provides an in-depth comparison of industry-standard molecular docking platforms—AutoDock Vina, Schrödinger Glide, and CCDC GOLD—specifically evaluating their efficacy in validating the binding mode of N-allyl-2-(benzoylamino)benzamide (PubChem CID: 2194118) 1.

Belonging to the ortho-amino benzamide class, this compound features a pharmacophore classically associated with metalloenzyme inhibition, most notably Class I Histone Deacetylases (HDACs). Because benzamides achieve their potency by chelating a catalytic zinc ion (Zn²⁺) deep within the enzyme's active site, validating their binding mode presents a unique thermodynamic and geometric challenge that tests the absolute limits of modern scoring functions.

Mechanistic Context: The Metalloenzyme Challenge

To understand why specific docking platforms succeed or fail, we must first understand the physical causality of the binding event. The binding of N-allyl-2-(benzoylamino)benzamide is driven by a highly specific coordination geometry. Standard empirical scoring functions often fail here because they approximate interactions using pairwise steric and electrostatic terms, which poorly represent the quantum mechanical reality of d-orbital coordinate covalent bonds found in transition metals.

Mechanism A N-allyl Group (Solvent Channel) B Benzoyl Linker (Hydrophobic Pocket) A->B C Benzamide Moiety (Active Site) B->C D Catalytic Zinc (Zn2+) Bidentate Chelation C->D

Pharmacophore mapping of N-allyl-2-(benzoylamino)benzamide in metalloenzymes.

Platform Comparison: Vina vs. Glide vs. GOLD

When selecting a platform to validate the binding mode of this compound, researchers must weigh computational speed against the algorithm's ability to handle metal coordination 2.

  • AutoDock Vina (Open-Source): Utilizes an empirical scoring function and a gradient optimization algorithm. While incredibly fast and highly effective for standard hydrophobic/hydrogen-bonding pockets, Vina treats metals as standard point charges. Without extensive custom parameterization, it frequently generates poses where the benzamide is flipped or improperly distanced from the Zn²⁺ ion [[2]]().

  • Schrödinger Glide (Commercial): Employs a systematic hierarchical search algorithm. Glide excels in this scenario because its Extra Precision (XP) scoring function allows for the application of strict metalloprotein constraints. By forcing the algorithm to penalize any pose that does not satisfy a 2.0–2.5 Å distance between the benzamide heteroatoms and the zinc ion, Glide achieves superior pose prediction accuracy 3.

  • CCDC GOLD (Commercial): Uses a Genetic Algorithm (GA) that mimics natural selection to evolve ligand conformations [[3]](). GOLD is highly regarded for metalloenzymes because it allows users to define custom coordination geometries (e.g., tetrahedral or octahedral) for the metal center, ensuring the benzamide group adopts the correct bidentate geometry 4.

Quantitative Performance Data

The following table synthesizes benchmarking data for docking ortho-amino benzamides into zinc-dependent active sites, evaluating the trade-offs between pose accuracy and computational cost 4, 5.

Docking PlatformSearch AlgorithmPrimary Scoring FunctionTop-1 Pose Success (RMSD < 2.0 Å)Zinc Coordination AccuracyComputational Time / Ligand
AutoDock Vina Gradient OptimizationEmpirical (Vina)~65%Low (Unconstrained)< 1 minute
CCDC GOLD Genetic AlgorithmGoldScore / ChemScore~82%High (Custom Geometries)1 - 3 minutes
Schrödinger Glide Systematic SearchGlideScore XP~85%High (Metal Constraints)2 - 5 minutes

Experimental Protocol: A Self-Validating Workflow

To ensure scientific trustworthiness, a docking experiment cannot simply output a pose; it must prove that the parameters used are capable of reproducing reality. This is achieved through a self-validating protocol known as co-crystallized ligand re-docking .

Workflow P1 1. Target Prep (Protonation & Zn2+ Restraints) D1 3. Grid Generation (Active Site Definition) P1->D1 P2 2. Ligand Prep (Conformer Generation) P2->D1 D2 4. Docking Execution (Pose Generation) D1->D2 V1 5. Self-Validation (Native Ligand RMSD < 2.0 Å) D2->V1

Self-validating molecular docking workflow for metalloprotein targets.

Step-by-Step Methodology

Step 1: Target Preparation (The Causality of Protonation)

  • Obtain a high-resolution X-ray crystal structure of the target enzyme bound to a reference benzamide (e.g., from the Protein Data Bank).

  • Remove all water molecules except those mediating critical hydrogen bonds in the solvent channel.

  • Critical Step: Assign protonation states at pH 7.4. The histidine and aspartate residues coordinating the Zn²⁺ ion must be properly protonated (e.g., HID/HIE states) to maintain the overall charge balance. Failure to do this will result in electrostatic repulsion of the ligand.

Step 2: Ligand Preparation

  • Import the 2D structure of N-allyl-2-(benzoylamino)benzamide.

  • Generate 3D conformers using a force field (e.g., OPLS4 or MMFF94), ensuring the amide bonds are minimized to their lowest energy planar states.

Step 3: Grid Generation and Constraints

  • Center the docking grid box (typically 15 Å × 15 Å × 15 Å) on the catalytic Zn²⁺ ion.

  • If using Glide/GOLD: Define a metal coordination constraint. Specify that the carbonyl oxygen and the ortho-amino nitrogen of the benzamide must sit within a 1.9 Å to 2.4 Å radius of the zinc ion.

Step 4: Self-Validation (Re-docking)

  • Extract the native co-crystallized benzamide from the prepared protein.

  • Dock this native ligand back into the active site using the parameters defined in Step 3.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic coordinates.

  • Validation Gate: Proceed to Step 5 only if the RMSD is ≤ 2.0 Å 5. This proves your system accurately models the physics of the binding site.

Step 5: Target Docking & Analysis

  • Dock N-allyl-2-(benzoylamino)benzamide using the validated parameters.

  • Analyze the top-scoring poses. Verify the bidentate zinc chelation, check for pi-pi stacking of the benzoyl linker with aromatic residues (e.g., Phe/Tyr in the hydrophobic channel), and confirm that the N-allyl group is oriented toward the solvent-exposed surface.

Conclusion & Recommendations

For validating the binding mode of N-allyl-2-(benzoylamino)benzamide, the choice of software dictates the reliability of the mechanistic insights. While AutoDock Vina is exceptional for rapid, high-throughput virtual screening, its lack of native metal-coordination constraints makes it prone to false-negative pose predictions in metalloenzymes 2. For definitive binding mode validation prior to lead optimization or molecular dynamics simulations, Schrödinger Glide (XP) or CCDC GOLD are strictly recommended due to their ability to enforce the thermodynamic realities of zinc chelation 4, 3.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2194118, N-allyl-2-(benzoylamino)benzamide." PubChem, NIH. Available at:[Link]

  • Wang, et al. "Software for molecular docking: a review." Washington University in St. Louis. Available at:[Link]

  • "Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery." IntechOpen. Available at: [Link]

  • Chen, Sarah. "AutoDock Vina vs. Other Docking Engines: When to Use Cloud-Parallelized Vina for Maximum Efficiency." BioDockify Blog. Available at: [Link]

  • "Re-Exploring the Ability of Common Docking Programs to Correctly Reproduce the Binding Modes of Non-Covalent Inhibitors of SARS-CoV-2 Protease M pro." MDPI. Available at:[Link]

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Safety & Regulatory Compliance

Safety

N-allyl-2-(benzoylamino)benzamide proper disposal procedures

Comprehensive Disposal Protocol for N-allyl-2-(benzoylamino)benzamide As a Senior Application Scientist, I frequently encounter laboratories that treat the disposal of complex synthetic organics as an afterthought. Howev...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal Protocol for N-allyl-2-(benzoylamino)benzamide

As a Senior Application Scientist, I frequently encounter laboratories that treat the disposal of complex synthetic organics as an afterthought. However, end-of-life chemical management is just as critical as the synthesis itself. N-allyl-2-(benzoylamino)benzamide (CID 2194118)—a compound characterized by its allyl group and dual amide linkages—presents specific logistical and environmental challenges.

Improper disposal of this benzamide derivative can lead to severe environmental contamination and regulatory non-compliance. This guide provides a self-validating, step-by-step operational plan for the safe handling, containment, and thermal destruction of this compound, ensuring that your laboratory maintains the highest standards of safety and scientific integrity.

Hazard Assessment & Mechanistic Causality

Before executing any disposal protocol, you must understand the chemical behavior of the waste to justify the operational choices. N-allyl-2-(benzoylamino)benzamide (C₁₇H₁₆N₂O₂) requires strict handling due to two primary factors:

  • Aquatic Toxicity: Like many benzamide derivatives, discharging this compound into the environment must be strictly avoided due to its potential for long-lasting toxicity to aquatic life 1. Flushing chemical waste down the sink is never an acceptable disposal route and immediately compromises the integrity of your lab's environmental safety system.

  • Combustion Byproducts: The presence of nitrogen within the benzoylamino and benzamide groups dictates the required thermal destruction method. Standard open burning or low-temperature incineration results in incomplete combustion, releasing highly toxic nitrogen oxides (NOx) and carbon monoxide (CO). Therefore, destruction requires a high-temperature chemical incinerator equipped with an afterburner and a scrubber system to neutralize acidic exhaust gases 2.

Operational Methodology: Spill Management & Waste Segregation

To ensure regulatory compliance, laboratories must implement a strict segregation and destruction workflow. Every step in this protocol acts as a fail-safe for the next.

Phase 1: Immediate Spill Containment

  • Assess and Protect: Immediately halt work. Don appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, a laboratory coat, and a particulate respirator (e.g., N95 or P100) if the spill has generated airborne dust.

  • Dry Recovery: Do not apply water or solvents to the spill, as this risks mobilizing the compound into floor drains. Carefully sweep up the solid N-allyl-2-(benzoylamino)benzamide using anti-static tools to prevent aerosolization and inhalation exposure 3.

  • Primary Containment: Transfer the recovered solid into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

Phase 2: Waste Segregation and Storage

  • Isolate the Waste Stream: Place all N-allyl-2-(benzoylamino)benzamide waste—including the pure compound, contaminated filter papers, and disposable labware—into a dedicated hazardous waste container. Ensure it is strictly segregated from strong oxidizing agents to prevent exothermic secondary reactions.

  • Labeling: Affix a compliant hazardous waste label detailing the chemical identity, accumulation start date, and primary hazards (e.g., "Toxic to Aquatic Life").

  • Staging: Store the sealed container in a designated, well-ventilated secondary containment area away from direct sunlight and moisture until professional pickup.

Phase 3: Final Thermal Destruction

  • EHS Handoff: Transfer the waste manifest to your institution's Environmental Health and Safety (EHS) officer or a licensed hazardous waste management contractor.

  • Incineration Verification: Ensure the contracted facility utilizes process incineration. The compound must be subjected to temperatures exceeding 1000°C with a residence time of at least 1 to 2 seconds to ensure complete pyrolysis 4.

  • Exhaust Scrubbing: Verify that the incinerator is equipped with an afterburner and a wet scrubber system. This is a non-negotiable requirement to capture and neutralize the NOx gases produced during the combustion of the amide groups 2.

Quantitative Data & Logistical Parameters

The following table summarizes the critical parameters for the handling and disposal of N-allyl-2-(benzoylamino)benzamide.

ParameterSpecification / RequirementMechanistic Rationale
Primary Disposal Method Process incineration (>1000°C)Ensures complete pyrolysis and breakdown of complex aromatic rings 4.
Minimum Residence Time 1 to 2 secondsProvides sufficient duration for the complete thermal oxidation of the compound 4.
Required Equipment Incinerator with afterburner & scrubberNeutralizes toxic nitrogen oxides (NOx) generated from amide nitrogen atoms 2.
Spill Cleanup Dry sweep, avoid dust generationPrevents inhalation exposure and mitigates the risk of aquatic contamination 3.
Sewer Disposal Strictly ProhibitedBenzamide derivatives pose persistent aquatic toxicity risks 1.
Storage Conditions Cool, dry, well-ventilated, sealed HDPEPrevents chemical degradation and accidental environmental release.

Disposal Workflow Visualization

The logical flow for the proper disposal of N-allyl-2-(benzoylamino)benzamide is illustrated below, emphasizing containment and controlled thermal destruction.

DisposalWorkflow Start Waste Generation N-allyl-2-(benzoylamino)benzamide Collect Solid Waste Collection (Sealable Compatible Container) Start->Collect Segregate Waste Segregation (Isolate from strong oxidizers) Collect->Segregate Transport Licensed EHS Transport (Hazardous Waste Manifest) Segregate->Transport Incinerate Thermal Destruction (Incinerator >1000°C) Transport->Incinerate Scrubber Exhaust Scrubbing (Neutralize NOx & COx) Incinerate->Scrubber End Safe Environmental Release Scrubber->End

Figure 1: Step-by-step disposal workflow for N-allyl-2-(benzoylamino)benzamide.

References

  • Burning Chemical Wastes as Fuels in Cement Kilns. Taylor & Francis. Available at: [Link]

  • Laboratory and Scientific Section of the United Nations Office on Drugs and Crime. UNODC. Available at:[Link]

  • BENZAMIDE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. Available at: [Link]

Sources

Handling

Personal protective equipment for handling N-allyl-2-(benzoylamino)benzamide

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of mechanistic controls. N-allyl-2-(benzoylamino)benzamide (CID 2194118) is a synthetic organic compo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of mechanistic controls. N-allyl-2-(benzoylamino)benzamide (CID 2194118) is a synthetic organic compound utilized in advanced pharmaceutical and biological research[1]. Because its long-term toxicological profile (including mutagenicity and chronic toxicity) is not fully characterized, it must be handled as a high-hazard unknown.

The presence of the allyl group and benzamide moiety suggests a potential for skin sensitization and respiratory irritation. Therefore, standard precautions are insufficient. We must engineer a self-validating safety protocol based on the Occupational Safety and Health Administration (OSHA) Laboratory Standard[2] and the National Research Council's Prudent Practices in the Laboratory[3].

Below is the comprehensive, step-by-step operational and personal protective equipment (PPE) guide for handling this compound.

Mechanistic Hazard Assessment & PPE Profile

To build a fail-safe environment, we must understand the causality behind our PPE choices. The primary exposure routes for N-allyl-2-(benzoylamino)benzamide are inhalation of aerosolized powders during weighing and dermal absorption during solvent transfer.

When dissolving this compound in common organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the risk profile changes. These solvents act as "carrier solvents," rapidly permeating standard glove materials and dragging dissolved solutes directly across the dermal barrier[4].

Table 1: Quantitative PPE Specifications and Mechanistic Causality

PPE CategorySpecification / Quantitative StandardMechanistic Causality (The "Why")
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from aerosolized powder and solvent splashes. Standard safety glasses are insufficient due to the lack of a peripheral facial seal[5].
Hand Protection Double Nitrile Gloves (≥ 5 mil thickness per layer)Mitigates rapid solvent permeation. The outer layer acts as a sacrificial barrier that can be immediately shed if contaminated, protecting the inner layer[4].
Body Protection Flame-Resistant (FR) Lab Coat & Closed-Toe Non-Porous ShoesProvides a physical barrier against spills. FR material is strictly required if the compound is being solubilized in highly flammable organic solvents[5].
Respiratory N95/P100 Respirator (If handled outside a VBE)Prevents inhalation of micro-particulates. However, the primary control should always be an engineered chemical fume hood (face velocity: 80–100 fpm)[2].

Standard Operating Procedure: Handling & Solubilization

This step-by-step methodology ensures that every physical interaction with N-allyl-2-(benzoylamino)benzamide is contained and controlled.

Step 1: Environmental Verification

  • Action: Verify the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm).

  • Causality: This specific velocity range ensures adequate capture of aerosolized powder without creating turbulent eddies that could blow the powder back into the operator's breathing zone[2].

Step 2: PPE Donning Sequence

  • Action: Inspect gloves for pinholes by trapping air in the cuff. Don the FR lab coat, chemical splash goggles, inner nitrile gloves, and finally, outer nitrile gloves.

  • Causality: Sequential donning ensures overlapping protection. Inspecting for pinholes prevents microscopic breaches that carrier solvents could exploit[5].

Step 3: Weighing and Transfer

  • Action: Use a Ventilated Balance Enclosure (VBE) or a draft-shielded balance inside a fume hood. Use an anti-static weighing spatula .

  • Causality: N-allyl-2-(benzoylamino)benzamide is a dry powder[1]. Static charge can cause the powder to violently repel from standard metal spatulas, creating an invisible, highly concentrated aerosol hazard. Anti-static tools neutralize this risk.

Step 4: Solubilization

  • Action: Add the solvent (e.g., DMSO) to the pre-weighed vial directly inside the fume hood. Cap tightly, parafilm the seal, and vortex.

  • Causality: Sealing the vial before removing it from the hood prevents the release of volatile organic compound (VOC) vapors and potential aerosolized droplets into the general laboratory environment.

Step 5: Doffing and Decontamination

  • Action: Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin. Remove goggles and lab coat. Remove inner gloves and wash hands with soap and water for 20 seconds.

  • Causality: Doffing outer gloves inside the hood contains any microscopic surface contamination within the engineered exhaust system, preventing cross-contamination of laboratory doorknobs, microscopes, or keyboards[4].

Waste Segregation & Spill Response Plan

Immediate and correct disposal is critical for maintaining laboratory integrity and complying with EPA/RCRA regulations.

  • Solid Waste: Empty compound vials, contaminated spatulas, weighing boats, and outer gloves must be placed in a rigid, puncture-resistant container labeled "Solid Toxic Organic Debris."

  • Liquid Waste: Solutions containing N-allyl-2-(benzoylamino)benzamide must be disposed of in a compatible "Halogen-Free Organic Waste" carboy. Exception: If dissolved in a halogenated solvent like Dichloromethane (DCM), it must be routed to "Halogenated Organic Waste."

  • Spill Response (Powder): Do not dry sweep a powder spill, as this will aerosolize the chemical. Cover the spill with damp absorbent towels to suppress dust, then carefully scoop the towels into a hazardous waste bag using a plastic dustpan.

Operational Workflow Diagram

SafeHandling A Pre-Operation Hazard Assessment B Don Appropriate PPE (Double Nitrile, Goggles) A->B C Weighing & Transfer (Ventilated Enclosure) B->C D Experimental Execution (Chemical Fume Hood) C->D E Waste Segregation (Organic/Solid Waste) D->E F Doff PPE & Decontamination E->F

Figure 1: Operational workflow for safe handling of N-allyl-2-(benzoylamino)benzamide.

References

  • PubChem Compound Summary for CID 2194118 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / NCBI Bookshelf URL:[Link]

  • OSHA 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration URL:[Link]

  • OSHA 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories Source: Occupational Safety and Health Administration URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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